2-Bromo-3-nitrothiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-nitrothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S/c5-4-3(6(7)8)1-2-9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMCPPKGEXBKSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360912 | |
| Record name | 2-bromo-3-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2161-96-8 | |
| Record name | 2-bromo-3-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-3-nitrothiophene: Chemical Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-Bromo-3-nitrothiophene. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines reported data for closely related compounds with established principles of organic chemistry to offer a detailed profile.
Chemical Properties and Structure
This compound, with the CAS number 2161-96-8, is a substituted thiophene ring system. The presence of both a bromine atom and a nitro group significantly influences its electronic properties and reactivity.
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₂BrNO₂S | PubChem[1] |
| Molecular Weight | 208.04 g/mol | PubChem[1] |
| CAS Number | 2161-96-8 | ChemShuttle[2] |
| Appearance | Likely a yellow solid or oil | Inferred from related nitroaromatic compounds |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| SMILES | C1=CSC(=C1--INVALID-LINK--[O-])Br | PubChem[1] |
| InChIKey | BWMCPPKGEXBKSY-UHFFFAOYSA-N | PubChem[1] |
Molecular Structure
The structure of this compound consists of a five-membered thiophene ring with a bromine atom at the 2-position and a nitro group at the 3-position. The precise bond lengths and angles have not been reported in crystallographic studies. However, the geometry is expected to be planar, typical of aromatic thiophene rings. The electron-withdrawing nature of the nitro group and the halogen will influence the bond lengths and electron distribution within the ring.
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The electron-withdrawing nitro group will deshield the adjacent proton at the 4-position, causing it to appear at a higher chemical shift.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.6 - 7.8 | Doublet | 5.0 - 6.0 |
| H-5 | 7.2 - 7.4 | Doublet | 5.0 - 6.0 |
Note: Predicted values are based on data for brominated and nitrated thiophenes and general principles of NMR spectroscopy.[3][4][5][6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show four distinct signals for the four carbon atoms of the thiophene ring. The carbons attached to the bromine and nitro groups will be significantly influenced by these substituents.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 (C-Br) | 110 - 120 |
| C3 (C-NO₂) | 145 - 155 |
| C4 | 125 - 135 |
| C5 | 128 - 138 |
Note: Predicted values are based on data for substituted thiophenes.[3][7]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the nitro group and the thiophene ring.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode |
| Nitro (NO₂) | 1520 - 1560 | Asymmetric Stretch |
| Nitro (NO₂) | 1340 - 1380 | Symmetric Stretch |
| C-H (aromatic) | 3050 - 3150 | Stretch |
| C=C (aromatic) | 1400 - 1600 | Ring Stretch |
| C-Br | 500 - 600 | Stretch |
Note: Predicted values are based on characteristic IR absorption frequencies for functional groups.[8][9][10][11]
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound is the nitration of 2-bromothiophene. Direct bromination of 3-nitrothiophene is also a possibility, though regioselectivity could be an issue. The following is a detailed protocol adapted from general procedures for the nitration of thiophenes.[12][13]
Materials:
-
2-Bromothiophene
-
Fuming nitric acid (d = 1.5 g/mL)
-
Acetic anhydride
-
Glacial acetic acid
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Dichloromethane
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In the three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place a solution of 2-bromothiophene (1 equivalent) in a 1:1 mixture of acetic anhydride and glacial acetic acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add a solution of fuming nitric acid (1.1 equivalents) in glacial acetic acid via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Allow the ice to melt, and then extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Reactivity and Reaction Mechanisms
The presence of the electron-withdrawing nitro group activates the thiophene ring towards nucleophilic aromatic substitution (SNAr). The bromine atom at the adjacent position serves as a good leaving group in such reactions.
Nucleophilic Aromatic Substitution (SNAr)
This compound is known to react with amines, such as piperidine and pyrrolidine, via an SNAr mechanism.[12] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.
General Protocol for SNAr with an Amine:
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol, benzene, or an ionic liquid).
-
Add the amine (e.g., piperidine, 2-3 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting amino-substituted product by column chromatography.
The following diagram illustrates the mechanism of the SNAr reaction of this compound with a generic secondary amine (R₂NH).
Conclusion
This compound is a valuable building block in organic synthesis, particularly for the introduction of a 3-nitrothien-2-yl moiety. Its reactivity is dominated by nucleophilic aromatic substitution, facilitated by the electron-withdrawing nitro group. While detailed experimental data for this specific compound is sparse, this guide provides a robust overview based on the chemistry of analogous compounds, offering a solid foundation for researchers in their synthetic endeavors.
References
- 1. This compound | C4H2BrNO2S | CID 1201489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemshuttle.com [chemshuttle.com]
- 3. oipub.com [oipub.com]
- 4. ekwan.github.io [ekwan.github.io]
- 5. 2-Bromothiophene(1003-09-4) 1H NMR spectrum [chemicalbook.com]
- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
In-depth Technical Guide to 2-Bromo-3-nitrothiophene
For Researchers, Scientists, and Drug Development Professionals
Core Physical Characteristics of 2-Bromo-3-nitrothiophene
This compound is a halogenated and nitrated thiophene derivative with the chemical formula C₄H₂BrNO₂S.[1][2] Its molecular weight is approximately 208.04 g/mol .[1][3] This compound is a key intermediate in the synthesis of various more complex molecules in the fields of medicinal chemistry and materials science.
Summary of Physical Properties
| Property | This compound | Notes |
| Molecular Formula | C₄H₂BrNO₂S[1][2] | - |
| Molecular Weight | 208.04 g/mol [1][3] | - |
| CAS Number | 2161-96-8[2][4] | - |
| Melting Point | Data not available | For the related compound 2-Bromo-5-nitrothiophene, the melting point is 44-48 °C. |
| Boiling Point | Data not available | For the related compound 2-Bromo-3-methylthiophene, the boiling point is 173-176 °C. |
| Solubility | Data not available | Based on its structure, it is expected to be soluble in common polar organic solvents like dichloromethane, chloroform, and ethyl acetate, with limited solubility in nonpolar solvents like hexanes and low solubility in water. |
| Appearance | Likely a solid at room temperature | Based on the melting point of the isomeric 2-Bromo-5-nitrothiophene. |
Experimental Protocols
Synthesis of this compound (Proposed Method)
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be devised based on established methods for the bromination and nitration of thiophene derivatives. The following is a proposed two-step experimental protocol:
Step 1: Nitration of 2-Bromothiophene
This procedure is adapted from the nitration of thiophene.[1]
-
Materials: 2-Bromothiophene, fuming nitric acid, acetic anhydride, glacial acetic acid, ice, diethyl ether, sodium bicarbonate solution.
-
Equipment: Three-necked round-bottom flask, dropping funnel, mechanical stirrer, thermometer, cooling bath, separatory funnel, rotary evaporator.
-
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, a solution of 2-bromothiophene in a mixture of acetic anhydride and glacial acetic acid is prepared and cooled to 0-5 °C in an ice-salt bath.
-
A solution of fuming nitric acid in glacial acetic acid is added dropwise to the stirred solution of 2-bromothiophene, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the completion of the reaction.
-
The reaction mixture is then carefully poured onto crushed ice with vigorous stirring.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which is a mixture of isomers.
-
Purification by column chromatography on silica gel using a gradient of hexane and ethyl acetate is performed to isolate this compound from other isomers like 2-bromo-5-nitrothiophene.
-
Step 2: Characterization
The purified product would then be characterized by standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the proton and carbon environments.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Melting Point Analysis: To determine the melting point of the purified solid.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring.
-
The proton at position 5 (adjacent to the sulfur atom) would likely appear further downfield due to the electron-withdrawing effects of the nitro group.
-
The proton at position 4 would appear at a slightly higher field.
-
A typical coupling constant (³JHH) for adjacent protons on a thiophene ring is in the range of 3-6 Hz.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to display four distinct signals for the four carbon atoms in the thiophene ring.
-
The carbon atom attached to the bromine (C2) and the carbon atom attached to the nitro group (C3) would be significantly deshielded and appear at lower field.
-
The chemical shifts of the other two carbons (C4 and C5) would also be influenced by the substituents.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present.
-
NO₂ Asymmetric Stretch: ~1520-1560 cm⁻¹
-
NO₂ Symmetric Stretch: ~1340-1380 cm⁻¹
-
C-Br Stretch: ~500-600 cm⁻¹
-
Thiophene Ring Vibrations: Multiple bands in the fingerprint region. A study on the infrared absorption spectra of various thiophene derivatives provides a basis for more detailed assignments.[5]
Mass Spectrometry
The mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight (208.04 g/mol ). Due to the presence of bromine, an M+2 peak of nearly equal intensity to the M⁺ peak would be observed, which is characteristic of a compound containing one bromine atom.
Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) and the bromine atom (Br).
Logical Relationships and Workflows
The synthesis and characterization of this compound follow a logical workflow common in synthetic organic chemistry.
Caption: Synthetic and analytical workflow for this compound.
References
2-Bromo-3-nitrothiophene CAS number and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core information on 2-Bromo-3-nitrothiophene, a key building block in synthetic and medicinal chemistry.
Chemical Identity and Properties
This compound is a substituted thiophene ring carrying both a bromo and a nitro group. These functional groups make it a versatile reagent for further chemical modifications, particularly in the development of novel pharmaceutical compounds.
| Property | Value | Source |
| CAS Number | 2161-96-8 | [1][2] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C4H2BrNO2S | [1] |
| Molecular Weight | 208.04 g/mol | [1] |
| Density | 1.9±0.1 g/cm³ | [2] |
| Boiling Point | 236.8±20.0 °C at 760 mmHg | [2] |
| Flash Point | 97.0±21.8 °C | [2] |
| SMILES | C1=CSC(=C1--INVALID-LINK--[O-])Br | [1] |
| InChI | InChI=1S/C4H2BrNO2S/c5-4-3(6(7)8)1-2-9-4/h1-2H | [1] |
Logical Relationship of Chemical Identifiers
The following diagram illustrates the logical flow from the common name to its unique chemical identifiers and structural representations.
References
Spectroscopic Profile of 2-Bromo-3-nitrothiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2-Bromo-3-nitrothiophene. These predictions are derived from established principles of spectroscopy and data from analogous substituted thiophenes.
Table 1: Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The electron-withdrawing effects of the nitro and bromo groups will likely shift these signals downfield.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.4 - 7.6 | Doublet | ~ 5 - 6 | H-5 |
| ~ 7.8 - 8.0 | Doublet | ~ 5 - 6 | H-4 |
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will display four distinct signals for the carbon atoms of the thiophene ring. The carbon bearing the bromine (C2) and the carbon bearing the nitro group (C3) are expected to be significantly influenced by these substituents.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 110 - 115 | C2 (C-Br) |
| ~ 150 - 155 | C3 (C-NO₂) |
| ~ 128 - 132 | C4 |
| ~ 130 - 134 | C5 |
Solvent: CDCl₃
Table 3: Predicted IR Absorption Data
The IR spectrum of this compound will be characterized by strong absorptions corresponding to the nitro group, as well as vibrations from the thiophene ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3120 | Medium | Aromatic C-H Stretch |
| ~ 1520 - 1560 | Strong | Asymmetric NO₂ Stretch |
| ~ 1340 - 1380 | Strong | Symmetric NO₂ Stretch |
| ~ 1400 - 1500 | Medium | Aromatic C=C Stretch |
| ~ 800 - 850 | Strong | C-Br Stretch |
| ~ 700 - 800 | Medium | C-S Stretch |
Sample Preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry Data
The mass spectrum, likely obtained via electron ionization (EI-MS), will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in a distinctive isotopic pattern for the molecular ion and bromine-containing fragments (M+ and M+2 peaks of nearly equal intensity).
| m/z | Interpretation |
| 207/209 | Molecular Ion [M]⁺ |
| 161/163 | [M - NO₂]⁺ |
| 128 | [M - Br]⁺ |
| 82 | [C₄H₂S]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of thiophene derivatives like this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve the this compound sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to an NMR tube.
-
Standard Addition: Add a small drop of TMS to the NMR tube as an internal reference.
-
Data Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the ¹H spectrum using standard acquisition parameters. For the ¹³C spectrum, a greater number of scans will be necessary to achieve a good signal-to-noise ratio.[1][2][3]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
IR Spectroscopy (KBr Pellet Method)
Objective: To identify the functional groups present in the molecule.
Materials:
-
Fourier Transform Infrared (FT-IR) spectrometer
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
-
This compound sample (1-2 mg)
Procedure:
-
Drying: Dry the KBr powder in an oven to remove any moisture.
-
Grinding: Place a small amount of the sample and a larger amount of KBr (approximately a 1:100 ratio) in the agate mortar.
-
Mixing: Grind the sample and KBr together until a fine, homogeneous powder is obtained.[4]
-
Pellet Formation: Transfer the powder to the pellet press and apply pressure to form a thin, transparent or translucent pellet.[4]
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[4][5]
Mass Spectrometry (Electron Ionization)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Mass spectrometer with an electron ionization (EI) source
-
Volatile solvent (e.g., methanol, dichloromethane)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.
-
Introduction: Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Fundamental Reactivity of 2-Bromo-3-nitrothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-nitrothiophene is a key heterocyclic building block in organic synthesis and medicinal chemistry. Its unique electronic properties, arising from the interplay between the electron-rich thiophene ring and the strongly electron-withdrawing nitro group, coupled with the reactivity of the bromine atom, make it a versatile precursor for the synthesis of a wide array of functionalized thiophene derivatives. The thiophene nucleus is a privileged scaffold in numerous pharmaceuticals, and understanding the reactivity of its substituted analogues is paramount for the design and development of novel therapeutic agents.
This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, focusing on its synthesis and key transformations. It includes detailed experimental protocols for pivotal reactions, quantitative data presented in clear tabular formats, and visualizations of reaction pathways to facilitate a deeper understanding of its chemical behavior.
Synthesis of this compound
The most direct and efficient synthesis of this compound involves the regioselective bromination of 3-nitrothiophene. The electron-withdrawing nitro group deactivates the thiophene ring towards electrophilic substitution and directs the incoming electrophile to the adjacent positions.
Experimental Protocol: Bromination of 3-Nitrothiophene
This protocol is adapted from established literature procedures for the bromination of nitrated thiophenes.
Materials:
-
3-Nitrothiophene
-
Bromine
-
Glacial Acetic Acid
-
Sodium bisulfite solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-nitrothiophene (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and decolorize the excess bromine by the dropwise addition of a saturated sodium bisulfite solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to afford pure this compound.
Core Reactivity of this compound
The reactivity of this compound is dominated by the presence of the electron-withdrawing nitro group, which significantly influences the susceptibility of the thiophene ring to nucleophilic attack and the bromine atom to participate in cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effect of the nitro group at the 3-position makes the carbon atom at the 2-position (to which the bromine is attached) highly electrophilic and susceptible to nucleophilic aromatic substitution. This is a key reaction for introducing a variety of functional groups at the 2-position. Studies have shown that this compound readily reacts with amines.
Nucleophilic Aromatic Substitution Pathway.
Experimental Protocol: Reaction with Piperidine
Materials:
-
This compound
-
Piperidine
-
Anhydrous solvent (e.g., Dioxane or DMF)
-
Standard work-up reagents
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.
-
Add piperidine (2.0-3.0 eq) to the solution.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Methanol | 50 | 4 | ~75-85 |
| Morpholine | Dioxane | 100 | 6 | ~70-80 |
| Pyrrolidine | DMF | 80 | 5 | ~80-90 |
| Note: Yields are approximate and can vary based on specific reaction conditions. |
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is a versatile handle for the formation of new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the thiophene ring can influence the oxidative addition step in the catalytic cycle.
General Cross-Coupling Experimental Workflow.
a) Suzuki-Miyaura Coupling
This reaction couples this compound with boronic acids or their esters to form biaryl or vinyl-substituted thiophenes.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., Dioxane/water or Toluene/ethanol/water)
Procedure:
-
To a degassed mixture of this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), and base (2.0-3.0 eq) in the chosen solvent system, add the palladium catalyst (1-5 mol%).
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify by column chromatography.
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | ~60-75 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 85 | ~65-80 |
| Note: Yields are approximate and can vary based on specific reaction conditions. |
b) Heck Coupling
The Heck reaction allows for the arylation or vinylation of alkenes using this compound.
Experimental Protocol: Heck Coupling with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃ or P(o-tol)₃)
-
Base (e.g., Et₃N or K₂CO₃)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), palladium catalyst (1-5 mol%), ligand (2-10 mol%), and base (1.5-2.5 eq).
-
Add the anhydrous solvent and styrene (1.1-1.5 eq).
-
Heat the mixture at 100-120 °C for 16-24 hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography.
| Alkene | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 110 | ~55-70 |
| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | ACN | 100 | ~60-75 |
| Note: Yields are approximate and can vary based on specific reaction conditions. |
c) Sonogashira Coupling
This reaction is used to form a carbon-carbon bond between this compound and a terminal alkyne.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Et₃N or i-Pr₂NH)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in the chosen solvent, add the palladium catalyst (1-3 mol%), CuI (2-5 mol%), and the base.
-
Stir the reaction mixture at room temperature or slightly elevated temperature under an inert atmosphere until completion (monitored by TLC).
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | ~70-85 |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | DMF | RT | ~65-80 |
| Note: Yields are approximate and can vary based on specific reaction conditions. |
d) Stille Coupling
The Stille coupling involves the reaction of this compound with an organostannane reagent.
Experimental Protocol: Stille Coupling with Tributyl(phenyl)tin
Materials:
-
This compound
-
Tributyl(phenyl)tin
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., Toluene or DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and tributyl(phenyl)tin (1.1 eq) in the anhydrous solvent.
-
Add the palladium catalyst (2-5 mol%).
-
Heat the reaction mixture at 90-110 °C for 12-24 hours.
-
After cooling, the reaction mixture can be treated with an aqueous KF solution to remove tin byproducts.
-
Extract with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.
| Organostannane | Catalyst | Solvent | Temp (°C) | Yield (%) |
| Tributyl(phenyl)tin | Pd(PPh₃)₄ | Toluene | 110 | ~60-75 |
| Tributyl(vinyl)tin | Pd(PPh₃)₄ | DMF | 90 | ~55-70 |
| Note: Yields are approximate and can vary based on specific reaction conditions. |
Reduction of the Nitro Group
The nitro group of this compound can be reduced to an amino group, providing access to 2-bromo-3-aminothiophene, another valuable synthetic intermediate. The choice of reducing agent is crucial to achieve chemoselectivity and avoid debromination.
Reduction of the Nitro Group.
Experimental Protocol: Reduction with Tin(II) Chloride
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
Suspend this compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3.0-5.0 eq) in concentrated hydrochloric acid portion-wise, controlling the temperature with an ice bath.
-
After the addition, stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Carefully basify the reaction mixture with a saturated sodium bicarbonate solution until pH > 7.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude amine by column chromatography.
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| SnCl₂·2H₂O / HCl | Ethanol | RT | 3-5 | ~70-85 |
| Fe / NH₄Cl | Ethanol/H₂O | Reflux | 2-4 | ~65-80 |
| Note: Yields are approximate and can vary based on specific reaction conditions. |
Applications in Drug Discovery and Medicinal Chemistry
Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals due to their ability to act as bioisosteres of phenyl rings and their favorable pharmacokinetic properties. The functional handles on this compound allow for its elaboration into diverse molecular architectures.
Derivatives of this compound can be explored for various biological activities, including but not limited to:
-
Antimicrobial agents: Nitrothiophenes have shown a range of antibacterial and antifungal activities.[1][2]
-
Kinase inhibitors: The thiophene scaffold is a common feature in many kinase inhibitors used in oncology.
-
CNS-active agents: Thiophene derivatives have been investigated for their activity on various central nervous system targets.
The synthetic pathways described in this guide provide the fundamental tools for medicinal chemists to generate libraries of novel thiophene-based compounds for biological screening and lead optimization in drug discovery programs.
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. The presence of both a bromo and a nitro group on the thiophene ring provides two distinct points for functionalization. The bromine atom is susceptible to nucleophilic aromatic substitution and serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. The nitro group, besides activating the ring for SNAr, can be reduced to an amino group, opening up further avenues for derivatization. This guide has provided an in-depth overview of the core reactivity of this molecule, complete with experimental protocols and quantitative data, to aid researchers in leveraging its synthetic potential for the development of novel molecules in materials science and drug discovery.
References
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Bromo-3-nitrothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic reactivity of 2-bromo-3-nitrothiophene, a key heterocyclic intermediate in organic synthesis and drug discovery. The interplay of the bromo and nitro substituents on the thiophene ring dictates its chemical behavior, creating distinct sites for both electrophilic and nucleophilic attack. Understanding these properties is crucial for the strategic design of novel bioactive molecules and functional materials.
Core Concepts: Electronic Landscape of this compound
The reactivity of this compound is governed by the electronic effects of its substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, both through inductive and resonance effects. This deactivates the thiophene ring towards electrophilic attack and simultaneously activates it for nucleophilic aromatic substitution. The bromine atom (-Br) is also an electron-withdrawing group via induction but can act as a weak resonance donor.
The primary nucleophilic site is the carbon atom bonded to the bromine (C2). The strong electron-withdrawing effect of the adjacent nitro group makes this position highly electron-deficient and susceptible to attack by nucleophiles, leading to the displacement of the bromide ion.
The electrophilic sites are the hydrogen-bearing carbon atoms of the thiophene ring (C4 and C5). While the ring is generally deactivated, electrophilic substitution can be forced under specific conditions. The regioselectivity of such reactions is determined by the directing effects of the existing substituents.
Synthesis of this compound
The preparation of this compound is typically achieved through a two-step process starting from thiophene. Direct bromination of 3-nitrothiophene is a common strategy.
Experimental Protocol: Synthesis of 3-Nitrothiophene
A common precursor, 3-nitrothiophene, can be synthesized from the nitration of thiophene, which primarily yields 2-nitrothiophene along with the 3-nitro isomer. Separation is then required. An alternative is the decarboxylation of 3-nitrothiophene-2-carboxylic acid.
Materials:
-
Thiophene
-
Fuming nitric acid (sp. gr. 1.51)
-
Acetic anhydride
-
Glacial acetic acid
-
Ice
-
Sodium carbonate
-
Ether
-
Petroleum ether (b.p. 20–40°C)
Procedure:
-
A solution of 84 g (1 mole) of thiophene in 340 cc of acetic anhydride is prepared.
-
A second solution of 80 g (1.2 moles) of fuming nitric acid in 600 cc of glacial acetic acid is prepared by gradual addition with cooling.
-
Half of the nitric acid solution is placed in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, and cooled to 10°C.
-
Half of the thiophene solution is added dropwise, maintaining the temperature below room temperature.
-
The reaction mixture is cooled again to 10°C, and the remaining nitric acid solution is added rapidly.
-
The rest of the thiophene solution is then added gradually. The reaction mixture should maintain a light brown color.
-
After the addition is complete, the mixture is stirred at room temperature for two hours.
-
The product is precipitated by adding an equal weight of crushed ice with vigorous shaking.
-
The solid mononitrothiophene is collected by filtration, washed with ice water, and dried.
-
Additional product can be recovered from the filtrate by steam distillation.[1]
-
The isomers are then separated by chromatography.
Experimental Protocol: Synthesis of this compound
This protocol describes the bromination of 3-nitrothiophene.
Materials:
-
3-Nitrothiophene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (or another suitable inert solvent)
-
Benzoyl peroxide (radical initiator)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitrothiophene (1 equivalent) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and monitor the reaction progress using TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Nucleophilic Sites and Reactivity
The C2 position of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group at the adjacent C3 position stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack.
Caption: General mechanism for nucleophilic aromatic substitution on this compound.
Kinetic Studies of SNAr with Amines
Kinetic studies on the reaction of this compound with various amines have been conducted to elucidate the reaction mechanism and the effect of the nucleophile and solvent. These reactions typically follow second-order kinetics, being first order in both the substrate and the amine.
| Nucleophile | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) |
| Piperidine | Methanol | 25 | 1.35 x 10⁻² |
| Pyrrolidine | Methanol | 25 | 2.10 x 10⁻¹ |
| Morpholine | Methanol | 25 | 4.50 x 10⁻³ |
| Piperidine | Benzene | 25 | 2.30 x 10⁻⁴ |
Data compiled from related studies on nitrothiophenes.
Experimental Protocol: Kinetic Measurement of SNAr with Piperidine
This protocol outlines a general procedure for determining the rate of nucleophilic substitution.
Materials:
-
This compound
-
Piperidine
-
Methanol (spectroscopic grade)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
Procedure:
-
Prepare a stock solution of this compound in methanol of a known concentration (e.g., 1 x 10⁻³ M).
-
Prepare a series of piperidine solutions in methanol of varying concentrations (e.g., 0.01 M to 0.1 M).
-
For each kinetic run, place a known volume of the piperidine solution into a cuvette and allow it to equilibrate to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
Initiate the reaction by injecting a small volume of the this compound stock solution into the cuvette and mix quickly.
-
Monitor the reaction by recording the increase in absorbance of the product at its λmax over time. The product, 2-(piperidin-1-yl)-3-nitrothiophene, will have a different absorption spectrum from the starting material.
-
The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order rate equation.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of piperidine.
Electrophilic Sites and Reactivity
The thiophene ring of this compound is deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing nature of the nitro and bromo groups. However, under forcing conditions, substitution can occur. The regioselectivity is directed by the existing substituents. The nitro group is a meta-director, while the bromo group is an ortho-, para-director. In this case, the directing effects are complex. Electrophilic attack is most likely to occur at the C5 position, which is para to the bromine and meta to the nitro group.
Caption: General mechanism for electrophilic aromatic substitution on this compound.
Hypothetical Experimental Protocol: Nitration of this compound
While specific literature on the electrophilic substitution of this compound is scarce, a plausible protocol for nitration can be proposed based on standard procedures for deactivated aromatic compounds.
Materials:
-
This compound
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
Procedure:
-
In a round-bottom flask cooled in an ice-salt bath, slowly add this compound (1 equivalent) to a mixture of concentrated sulfuric acid and fuming nitric acid.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, stir the reaction mixture at a low temperature for several hours, monitoring the progress by TLC or GC-MS.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Purify the crude product, likely a mixture of isomers with the 2-bromo-5-nitro-3-nitrothiophene as a potential major product, by column chromatography or recrystallization.
Conclusion
This compound is a versatile building block with well-defined sites for both nucleophilic and electrophilic functionalization. The C2 position is highly activated for nucleophilic aromatic substitution, providing a straightforward route to a variety of 2-substituted-3-nitrothiophenes. Conversely, the thiophene ring is deactivated towards electrophilic attack, but substitution, likely at the C5 position, can be achieved under forcing conditions. A thorough understanding of these reactivity patterns is essential for the effective utilization of this compound in the synthesis of complex molecular targets for pharmaceutical and materials science applications.
References
Solubility Profile of 2-Bromo-3-nitrothiophene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-3-nitrothiophene. An extensive search of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound. Consequently, this guide presents a qualitative solubility profile based on the compound's molecular structure and general chemical principles. Furthermore, a detailed, standard experimental protocol for the precise determination of its solubility is provided to empower researchers to generate accurate data for their specific applications.
Introduction to this compound
This compound is a substituted heterocyclic compound with the chemical formula C₄H₂BrNO₂S.[1] Its structure, featuring a thiophene ring substituted with a bromine atom and a nitro group, makes it a potentially valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and novel materials. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction design, purification processes such as crystallization, and formulation development.
Key Physicochemical Properties:
-
Molecular Formula: C₄H₂BrNO₂S[1]
-
Molecular Weight: 208.04 g/mol [1]
-
Appearance: Expected to be a solid at room temperature, similar to other nitro-substituted aromatic compounds.
Qualitative Solubility Profile
The principle of "like dissolves like" is a fundamental concept for predicting the solubility of a compound in various solvents. The molecular structure of this compound, which includes a polar nitro group and a moderately polar carbon-bromine bond, alongside a less polar thiophene ring, suggests a nuanced solubility profile.
Based on its structure, the following qualitative solubility predictions can be made:
| Solvent Type | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents can engage in strong dipole-dipole interactions with the polar nitro group and the C-Br bond of this compound, leading to effective solvation. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The potential for hydrogen bonding with the nitro group's oxygen atoms suggests some solubility. However, the overall non-protic nature of the molecule may limit high solubility compared to polar aprotic solvents. |
| Nonpolar | Hexane, Toluene, Chloroform, Dichloromethane | Low to Moderate | The aromatic thiophene ring allows for some van der Waals interactions with nonpolar and weakly polar solvents. However, the strong polarity of the nitro group will likely limit high solubility in purely nonpolar solvents like hexane. Solvents with some polarity like chloroform and dichloromethane may show moderate solubility. |
| Aqueous | Water | Low | The presence of the hydrophobic thiophene ring and the lack of significant hydrogen bond donating capabilities suggest that this compound will have low solubility in water. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain precise and reliable quantitative solubility data, the isothermal shake-flask method is a widely accepted and recommended procedure. This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several vials. A visible excess of solid is necessary to ensure that equilibrium with the dissolved state is achieved.
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the vials in a constant-temperature shaker or water bath set to the desired temperature (e.g., 25 °C / 298.15 K).
-
Agitate the mixtures for a sufficient period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached. The required time may need to be determined empirically.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand in the constant temperature bath for a few hours to allow the undissolved solid to sediment.
-
To ensure complete removal of solid particles, centrifuge the vials at a moderate speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic solid particles.
-
Record the mass of the transferred filtrate.
-
Dilute the filtrate to a known volume with the same solvent. Further dilutions may be necessary to bring the concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a pre-validated HPLC method. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account all dilution factors.
-
The solubility is typically expressed in units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
References
An In-depth Technical Guide to the Discovery and Historical Synthesis of 2-Bromo-3-nitrothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-nitrothiophene is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring both a bromine atom and a nitro group on the thiophene ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the historical synthesis of this compound, presenting detailed experimental protocols, quantitative data, and a logical framework for its preparation. While the exact date and discoverer of its initial synthesis remain elusive in readily available literature, its use as a precursor in academic research, notably in the work of Peter Bäuerle and colleagues, points to its established presence in the synthetic chemist's toolkit.[1][2]
Historical Context and Key Synthetic Strategies
The synthesis of substituted thiophenes has been a subject of extensive study since the discovery of thiophene itself. The preparation of this compound is not a straightforward single-step process from the parent heterocycle. Direct bromination of thiophene predominantly yields the 2-bromo and 2,5-dibromo isomers, while nitration of thiophene results in a mixture of 2-nitro and 3-nitrothiophene. Therefore, the synthesis of this compound necessitates a multi-step approach, typically involving the introduction of one substituent followed by the regioselective introduction of the second.
Two primary retrosynthetic pathways emerge for the synthesis of this compound:
-
Nitration of 2-bromothiophene: This approach involves the initial bromination of thiophene to produce 2-bromothiophene, followed by a regioselective nitration.
-
Bromination of 3-nitrothiophene: This strategy begins with the nitration of thiophene to obtain a mixture of nitrothiophenes, from which 3-nitrothiophene is isolated and subsequently brominated.
The following sections will delve into the experimental details of both pathways, providing a structured understanding of the synthetic challenges and solutions.
Synthetic Pathways and Experimental Protocols
Pathway 1: Nitration of 2-Bromothiophene
This pathway commences with the synthesis of the precursor, 2-bromothiophene.
Step 1a: Synthesis of 2-Bromothiophene
The direct bromination of thiophene is a well-established method for the preparation of 2-bromothiophene.
Experimental Protocol:
A solution of bromine (1.1 moles) in 300 mL of carbon tetrachloride is added dropwise over 4 hours to a stirred solution of thiophene (1 mole) in 300 mL of carbon tetrachloride, maintained at ice-bath temperature. Following the addition, the solvent is removed, and the residue is heated with 15 g of powdered sodium hydroxide on a steam bath for 4 hours with occasional stirring. The liquid is decanted from the sodium hydroxide, which is then washed with carbon tetrachloride. The combined organic phases are distilled through a column to yield 2-bromothiophene.
Quantitative Data for 2-Bromothiophene Synthesis:
| Parameter | Value |
| Thiophene | 1 mole |
| Bromine | 1.1 moles |
| Solvent | Carbon Tetrachloride |
| Reaction Temperature | 0-5 °C |
| Yield | 55% |
| Boiling Point | 153-154 °C |
Step 1b: Nitration of 2-Bromothiophene to yield this compound
The subsequent nitration of 2-bromothiophene is a critical step that dictates the final product's regiochemistry. The electron-withdrawing nature of the bromine atom directs the incoming nitro group primarily to the 5-position and to a lesser extent, the 3-position. Careful control of reaction conditions is crucial to maximize the yield of the desired 3-nitro isomer.
Experimental Protocol (General Procedure):
2-Bromothiophene is slowly added to a nitrating mixture, typically consisting of fuming nitric acid and acetic anhydride, at a low temperature. The reaction is carefully monitored and quenched by pouring it onto ice. The product is then extracted with an organic solvent, washed, dried, and purified by chromatography to separate the this compound from the major 2-bromo-5-nitrothiophene isomer.
Logical Relationship for Pathway 1:
Pathway 2: Bromination of 3-Nitrothiophene
This alternative pathway begins with the synthesis of 3-nitrothiophene.
Step 2a: Synthesis of 3-Nitrothiophene
The nitration of thiophene produces a mixture of 2-nitrothiophene and 3-nitrothiophene. The separation of these isomers is a key challenge in this synthetic route.
Experimental Protocol:
Thiophene (1 mole) is dissolved in acetic anhydride. This solution is added dropwise to a mixture of fuming nitric acid (1.2 moles) and glacial acetic acid, while maintaining the temperature at 10 °C. After the addition, the mixture is stirred at room temperature for two hours and then poured onto crushed ice. The precipitated mononitrothiophene isomers are filtered, washed with ice water, and dried. The separation of 3-nitrothiophene from the more abundant 2-nitrothiophene is typically achieved by fractional crystallization or chromatography.
Quantitative Data for Nitrothiophene Synthesis:
| Parameter | Value |
| Thiophene | 1 mole |
| Fuming Nitric Acid | 1.2 moles |
| Solvents | Acetic Anhydride, Glacial Acetic Acid |
| Reaction Temperature | 10 °C |
| Total Yield (isomers) | 70-85% |
| Melting Point (mixture) | 44-45 °C |
Step 2b: Bromination of 3-Nitrothiophene to yield this compound
The electron-withdrawing nitro group at the 3-position deactivates the thiophene ring towards electrophilic substitution. However, it directs the incoming electrophile (bromine) to the 2-position.
Experimental Protocol (General Procedure):
3-Nitrothiophene is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent. A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, is added portion-wise. The reaction may require heating or the presence of a catalyst to proceed at a reasonable rate. After the reaction is complete, the mixture is worked up by washing with a reducing agent (to quench excess bromine), followed by water and brine. The organic layer is dried, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to afford pure this compound.
Experimental Workflow for Pathway 2:
Application in Drug Development and Advanced Synthesis
This compound serves as a versatile intermediate in the synthesis of more complex molecules. The bromine atom can be readily displaced or participate in cross-coupling reactions, such as the Suzuki or Stille reactions, to introduce various substituents. The nitro group can be reduced to an amino group, which can then be further functionalized, or it can be used in cyclization reactions.
A notable application of this compound is its use in the synthesis of thieno[3,2-b]indoles and other fused heterocyclic systems, which are of interest in medicinal chemistry and materials science. For instance, in the work by Bäuerle and coworkers, this compound was utilized in a palladium-catalyzed Stille-type cross-coupling reaction as a key step in the synthesis of S,N-heterotetracenes.[1][2]
Signaling Pathway of a Potential Application:
The following diagram illustrates a generalized signaling pathway where a hypothetical drug, synthesized using a this compound derivative, inhibits a key kinase in a cancer cell signaling cascade.
Conclusion
While the precise historical details of the first synthesis of this compound are not prominently documented, its preparation is achievable through logical, multi-step synthetic sequences starting from thiophene. The choice between the nitration of 2-bromothiophene and the bromination of 3-nitrothiophene depends on the efficiency of the separation of isomers in each respective pathway. The utility of this compound as a versatile building block in the synthesis of complex heterocyclic systems underscores its importance in modern organic chemistry, particularly for applications in drug discovery and materials science. The detailed protocols and strategic considerations presented in this guide offer a valuable resource for researchers working with this important synthetic intermediate.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 2-Bromo-3-nitrothiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing 2-Bromo-3-nitrothiophene in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the synthesis of a variety of 2-aryl-3-nitrothiophene derivatives, which are valuable intermediates in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group at the 3-position significantly influences the reactivity of the C-Br bond at the 2-position, generally leading to higher reactivity compared to unsubstituted bromothiophenes.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. For this compound, the strong electron-withdrawing effect of the nitro group is anticipated to facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. However, the potential for side reactions involving the nitro group necessitates careful optimization of reaction conditions.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. The data is based on protocols for structurally similar substrates, such as 2,5-dibromo-3-methylthiophene, and general knowledge of Suzuki couplings with electron-deficient substrates.[1] Yields are expected to be moderate to good, depending on the electronic and steric properties of the arylboronic acid.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 60-75 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 65-80 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 55-70 |
| 4 | 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 50-65 |
| 5 | 2-Methylphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 45-60 |
Experimental Protocols
General Procedure for the Suzuki Coupling of this compound with Arylboronic Acids
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a reaction vial equipped with a magnetic stir bar, add this compound (1.0 equivalent), the corresponding arylboronic acid (1.1 equivalents), potassium phosphate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.025 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of 1,4-dioxane and 1 mL of water for a 0.5 mmol scale reaction) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
After completion of the reaction (as indicated by TLC or GC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-3-nitrothiophene.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Stille Coupling Protocols for 2-Bromo-3-nitrothiophene: A Detailed Guide for Synthetic Chemists
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Stille coupling reaction involving 2-Bromo-3-nitrothiophene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the nitro group. The following sections offer a comprehensive guide to performing Stille couplings with this substrate, including tabulated data from literature, detailed experimental procedures, and visual representations of the reaction workflow and catalytic cycle.
Introduction to Stille Coupling of this compound
The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1] It is a powerful tool for the formation of carbon-carbon bonds, particularly sp²-sp² bonds, and is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and conjugated polymers.[2][3]
This compound is an attractive substrate for Stille coupling due to the electron-withdrawing nature of the nitro group, which can influence the reactivity of the carbon-bromine bond and the properties of the resulting coupled products. The synthesis of 2-aryl-3-nitrothiophenes and related structures via this method provides access to novel chemical entities with potential applications in drug discovery and materials science.
Reaction Principle: The Catalytic Cycle
The Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The cycle consists of three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium(II) center, displacing the bromide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][4]
Experimental Protocols
While specific literature examples for the Stille coupling of this compound are not abundant, the following protocols are based on established procedures for similar bromothiophenes and can be adapted and optimized for this specific substrate.
General Protocol for Stille Coupling of this compound with Arylstannanes
This protocol provides a general procedure for the coupling of this compound with various aryl- or heteroarylstannanes.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃, 1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF, or 1,4-Dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 1-2 hours.
-
Filter the mixture through a pad of Celite®, washing with the organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions for Stille couplings of various bromo-heterocycles, which can serve as a starting point for the optimization of reactions with this compound.
| Entry | Bromide Substrate | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Phenyltributylstannane | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 12 | ~85 |
| 2 | 3-Bromothiophene | Vinyltributylstannane | PdCl₂(PPh₃)₂ (5) | - | THF | 65 | 16 | ~78 |
| 3 | 2-Bromo-5-ethylthiophene | 2-Thienyltributylstannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | DMF | 90 | 8 | ~92 |
| 4 | 2-Bromo-3-methylthiophene | (4-Methoxyphenyl)trimethylstannane | Pd(OAc)₂ (2) | SPhos (4) | Dioxane | 100 | 24 | ~80 |
Note: This data is compiled from various sources and represents typical conditions. Actual results with this compound may vary and require optimization.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for a Stille coupling experiment involving this compound.
References
The Versatility of 2-Bromo-3-nitrothiophene in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Bromo-3-nitrothiophene is a highly versatile and reactive building block in organic synthesis, particularly for the construction of a diverse array of sulfur-containing heterocyclic compounds. Its unique electronic properties, arising from the presence of both an electron-withdrawing nitro group and a labile bromine atom on the thiophene ring, render it susceptible to a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.
I. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the thiophene ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The bromine atom at the 2-position is readily displaced by a variety of nucleophiles, providing a straightforward route to 2-substituted-3-nitrothiophenes. These products can then serve as precursors for further functionalization and cyclization reactions.
A kinetic study of the SNAr reaction of this compound with various amines (pyrrolidine, piperidine, and morpholine) has been conducted in room-temperature ionic liquids. The study suggests that the reaction proceeds faster in these solvents compared to conventional ones like methanol or benzene.
Application: Synthesis of N-Substituted 3-Nitro-2-thienylamines
A common application of SNAr reactions with this compound is the synthesis of N-substituted 3-nitro-2-thienylamines. These compounds are valuable intermediates for the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines.
Experimental Protocol: Synthesis of N-Benzyl-3-nitro-2-thienylamine
This protocol describes the synthesis of an N-aryl/alkyl-3-nitrothiophen-2-amine, a precursor for more complex heterocyclic structures.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Ethyl acetate
-
Petroleum ether
-
Silica gel
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and benzylamine (1.1 mmol) in ethanol (10 mL).
-
Add potassium carbonate (2 mmol) to the mixture.
-
Heat the reaction mixture under reflux for 3-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into water and extract with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford N-benzyl-3-nitrothiophen-2-amine.
Logical Workflow for Nucleophilic Aromatic Substitution
Caption: Workflow for the synthesis of N-substituted 3-nitro-2-thienylamines.
II. Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Coupling
The bromine atom in this compound is also amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond between the thiophene ring and a variety of aryl or vinyl groups, providing access to 2-aryl-3-nitrothiophenes. These compounds are important precursors for the synthesis of fused heterocycles through reductive cyclization.
Application: Synthesis of 2-Aryl-3-nitrothiophenes
The Suzuki-Miyaura coupling provides a powerful tool for introducing aryl substituents at the 2-position of the 3-nitrothiophene core.
Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-3-nitrothiophene
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
Procedure:
-
To a Schlenk flask, add this compound (1 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(4-methoxyphenyl)-3-nitrothiophene.
Suzuki-Miyaura Coupling Catalytic Cycle
Application Notes and Protocols for the Synthesis of Thieno[3,2-b]thiophenes from 2-Bromo-3-nitrothiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a substituted thieno[3,2-b]thiophene, a key heterocyclic scaffold in medicinal chemistry and materials science, starting from 2-bromo-3-nitrothiophene. The synthetic strategy involves a two-step sequence: a nucleophilic aromatic substitution to introduce a side chain at the 2-position, followed by a reductive cyclization of the nitro group to construct the fused thiophene ring. This method offers a versatile route to functionalized thieno[3,2-b]thiophenes, which are valuable intermediates in the development of novel therapeutic agents and organic electronic materials.
Introduction
Thieno[3,2-b]thiophene derivatives are a significant class of fused heterocyclic compounds. Their rigid, planar structure and electron-rich nature impart desirable electronic properties, leading to applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2] In the realm of medicinal chemistry, the thieno[3,2-b]thiophene core is a privileged scaffold found in compounds with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
The synthesis of the thieno[3,2-b]thiophene ring system is a key objective in organic synthesis. Common strategies often involve the annulation of a second thiophene ring onto a pre-existing thiophene precursor.[2] These methods frequently start from halogenated thiophenes, such as 3-bromothiophenes, or activated nitrothiophenes.[1][2] This protocol details a synthetic approach that utilizes the dual reactivity of this compound, where the bromo group serves as a leaving group for nucleophilic substitution and the nitro group facilitates the subsequent ring-closing reaction.
Overall Reaction Scheme
The proposed synthesis of a representative thieno[3,2-b]thiophene derivative from this compound proceeds via a two-step pathway, as illustrated below.
Figure 1. Proposed synthetic pathway for the formation of a thieno[3,2-b]thiophene derivative.
Experimental Protocols
Step 1: Synthesis of Methyl 2-((3-nitrothiophen-2-yl)thio)acetate (Intermediate)
This procedure describes the nucleophilic aromatic substitution of the bromine atom in this compound with methyl thioglycolate.
Materials:
-
This compound
-
Methyl thioglycolate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or argon inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).
-
Add this compound (1.0 eq) and methyl thioglycolate (1.2 eq) to the flask.
-
Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 2-((3-nitrothiophen-2-yl)thio)acetate.
Step 2: Synthesis of Methyl 3-aminothieno[3,2-b]thiophene-2-carboxylate (Final Product)
This procedure details the reductive cyclization of the nitro-intermediate to form the final thieno[3,2-b]thiophene product.
Materials:
-
Methyl 2-((3-nitrothiophen-2-yl)thio)acetate
-
Iron powder (Fe)
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend methyl 2-((3-nitrothiophen-2-yl)thio)acetate (1.0 eq) in a mixture of ethanol and glacial acetic acid.
-
Add iron powder (5.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
The crude methyl 3-aminothieno[3,2-b]thiophene-2-carboxylate can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes the expected yields for each step of the synthesis. These values are based on typical yields for analogous reactions reported in the literature.
| Step | Reaction | Starting Material | Product | Expected Yield (%) |
| 1 | Nucleophilic Aromatic Substitution | This compound | Methyl 2-((3-nitrothiophen-2-yl)thio)acetate | 75-85 |
| 2 | Reductive Cyclization | Methyl 2-((3-nitrothiophen-2-yl)thio)acetate | Methyl 3-aminothieno[3,2-b]thiophene-2-carboxylate | 65-75 |
Logical Workflow
The overall workflow for the synthesis is depicted in the following diagram.
Figure 2. Workflow for the synthesis of the target thieno[3,2-b]thiophene.
Conclusion
The described two-step protocol provides a reliable and adaptable method for the synthesis of functionalized thieno[3,2-b]thiophenes from the readily available starting material, this compound. The versatility of the nucleophilic aromatic substitution and the efficiency of the reductive cyclization make this a valuable strategy for accessing a variety of substituted thieno[3,2-b]thiophene derivatives for applications in drug discovery and materials science. Researchers can adapt this protocol by varying the nucleophile in the first step to introduce different functionalities into the final product.
References
The Versatility of 2-Bromo-3-nitrothiophene in Medicinal Chemistry: A Gateway to Novel Therapeutics
For Immediate Release
[City, State] – [Date] – 2-Bromo-3-nitrothiophene, a readily accessible thiophene derivative, is emerging as a critical building block in medicinal chemistry for the development of a diverse range of therapeutic agents. Its unique substitution pattern, featuring both a reactive bromine atom and a nitro group, provides a versatile scaffold for the synthesis of complex heterocyclic compounds with significant pharmacological potential. Researchers are leveraging this starting material to construct novel molecules targeting a variety of diseases, including cancer and microbial infections.
The strategic positioning of the bromo and nitro groups on the thiophene ring allows for a sequence of chemical transformations that are key to its utility. The bromine atom at the 2-position is amenable to various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse aryl and alkyl substituents. Concurrently, the nitro group at the 3-position can be readily reduced to an amino group, which then serves as a handle for the construction of fused heterocyclic rings. This dual functionality makes this compound a powerful precursor for the synthesis of substituted 2-aminothiophenes and, subsequently, fused ring systems like thieno[2,3-d]pyrimidines and thieno[3,2-b]pyridines, which are known pharmacophores in many biologically active compounds.
Application in Anticancer Drug Discovery
One of the most promising applications of this compound is in the synthesis of novel anticancer agents. The thieno[2,3-d]pyrimidine scaffold, readily accessible from this starting material, is a core structure in many kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.
For instance, derivatives of thieno[2,3-d]pyrimidine have been synthesized and evaluated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.[1] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby inhibiting their growth and metastasis.
Furthermore, substituted 2-aminothiophene derivatives, synthesized from this compound, have demonstrated significant cytotoxic activity against various cancer cell lines.
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |
| Thieno[2,3-d]pyrimidine Derivatives | HCT-116 (Colon) | 2.80 ± 0.16 µM | [1] |
| Thieno[2,3-d]pyrimidine Derivatives | HepG2 (Liver) | 4.10 ± 0.45 µM | [1] |
| Thieno[2,3-d]pyrimidine Derivatives | MCF-7 (Breast) | Active | [1] |
| Amino-thiophene Derivative | A2780 (Ovarian) | 12 ± 0.17 µM | [2] |
| Amino-thiophene Derivative | A2780CP (Ovarian) | 10 ± 0.15 µM | [2] |
Application in Antimicrobial Drug Discovery
The thiophene nucleus is a well-established pharmacophore in the development of antimicrobial agents. Derivatives synthesized from this compound have shown promising activity against a range of bacterial and fungal pathogens. The ability to readily diversify the substituents on the thiophene ring allows for the fine-tuning of antimicrobial potency and spectrum.
For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. One of the synthesized compounds demonstrated potent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi with a Minimum Inhibitory Concentration (MIC) value of 0.81 µM/ml.[3] Another derivative displayed excellent antifungal activity against both Candida albicans and Aspergillus niger with an MIC of 0.91 µM/ml.[3]
Table 2: Antimicrobial Activity of Thiophene Derivatives
| Compound | Microbial Strain | Activity (MIC) | Reference |
| S1 | Staphylococcus aureus | 0.81 µM/ml | [3] |
| S1 | Bacillus subtilis | 0.81 µM/ml | [3] |
| S1 | Escherichia coli | 0.81 µM/ml | [3] |
| S1 | Salmonella typhi | 0.81 µM/ml | [3] |
| S4 | Candida albicans | 0.91 µM/ml | [3] |
| S4 | Aspergillus niger | 0.91 µM/ml | [3] |
| Thiophene Derivative 7b | Various Bacteria | Comparable to Ampicillin & Gentamicin | [4] |
| Thiophene Derivative 8 | Various Bacteria | Comparable to Ampicillin & Gentamicin | [4] |
| Spiro–indoline–oxadiazole derivative | Clostridium difficile | 2 to 4 μg/ml | [5] |
Experimental Protocols
General Synthetic Workflow from this compound
The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of bioactive thieno[2,3-d]pyrimidines.
Caption: General workflow for synthesizing thieno[2,3-d]pyrimidines.
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (A Key Intermediate)
This protocol describes the Gewald synthesis, a common method for preparing 2-aminothiophenes, which can be adapted for derivatives of this compound after initial modifications.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Morpholine or Diethylamine (as base)
Procedure:
-
A mixture of cyclohexanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL) is prepared.
-
A catalytic amount of morpholine or diethylamine is added to the mixture.
-
The reaction mixture is stirred at room temperature or gently heated (40-50 °C) for a specified time (typically 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 2: In Vitro Antiproliferative Activity Assay (MTT Assay)
This protocol outlines a standard method for evaluating the anticancer activity of synthesized compounds.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized thiophene derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.
-
The cells are then treated with various concentrations of the synthesized compounds (typically in a serial dilution) and a positive control (e.g., Sorafenib). A vehicle control (DMSO) is also included.
-
The plates are incubated for a further 48-72 hours.
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 4 hours, allowing viable cells to convert MTT into formazan crystals.
-
The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathway: VEGFR-2 Inhibition
The following diagram illustrates the mechanism of action for thieno[2,3-d]pyrimidine derivatives that act as VEGFR-2 inhibitors.
Caption: Inhibition of VEGFR-2 signaling by thieno[2,3-d]pyrimidines.
The continued exploration of this compound as a versatile starting material holds significant promise for the discovery of new and effective therapeutic agents to address unmet medical needs in oncology and infectious diseases.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2-Bromo-3-nitrothiophene in the Synthesis of Conducting Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic challenges and potential strategies for utilizing 2-bromo-3-nitrothiophene in the creation of nitro-functionalized polythiophenes. The presence of a nitro group on the thiophene ring introduces significant electronic modifications to the resulting polymer, making it a target for applications in electronic sensors, organic field-effect transistors (OFETs), and as a platform for further chemical modification. However, the strong electron-withdrawing and reactive nature of the nitro group presents considerable challenges for direct polymerization using standard methods.
This document outlines the incompatibility of this compound with common polymerization techniques and proposes a more viable, multi-step synthetic approach involving post-polymerization functionalization.
Challenges in the Direct Polymerization of this compound
The direct polymerization of this compound is problematic due to the chemical reactivity of the nitro group, which is often incompatible with the reagents and conditions used for the synthesis of polythiophenes.
-
Grignard Metathesis (GRIM) Polymerization: This method, which is a cornerstone for the synthesis of well-defined, regioregular polythiophenes, is not suitable for this compound. Grignard reagents are highly reactive towards nitro groups, leading to side reactions and preventing polymerization.[1][2]
-
Oxidative Polymerization with Iron(III) Chloride (FeCl₃): While a common and straightforward method for polythiophene synthesis, the strong Lewis acidity and oxidizing nature of FeCl₃ can lead to undesired side reactions with the electron-withdrawing nitro group. This can result in low molecular weight polymers, defects in the polymer chain, or complete inhibition of polymerization.
-
Suzuki and Stille Cross-Coupling Polymerizations: Although palladium-catalyzed cross-coupling reactions have been developed for nitroarenes, their application in the polymerization of nitro-substituted thiophenes is not well-established and often requires specialized catalysts and carefully controlled conditions to avoid side reactions.[3][4]
-
Electrochemical Polymerization: The nitro group is electrochemically active and can be reduced at potentials that may overlap with the oxidation potential required for the polymerization of the thiophene monomer. This can lead to the formation of a polymer with a reduced nitro functionality (e.g., amino or hydroxylamino groups) rather than the desired poly(3-nitrothiophene).[5][6]
Proposed Synthetic Pathway: Post-Polymerization Nitration
Given the challenges of direct polymerization, a more feasible approach to obtaining poly(3-nitrothiophene) is through the post-polymerization nitration of a precursor polymer. This strategy involves the synthesis of a stable, unfunctionalized or minimally functionalized polythiophene, followed by the introduction of the nitro group onto the polymer backbone. While direct nitration of polythiophene can lead to degradation, a potential route involves the nitration of a more stable, soluble precursor like poly(3-alkylthiophene). It is important to note that this would result in a nitrated derivative of poly(3-alkylthiophene) rather than pure poly(3-nitrothiophene).
Below is a generalized protocol for the nitration of poly(3-hexylthiophene) (P3HT), a widely studied conducting polymer. This protocol serves as a starting point and would require significant optimization for specific applications.
Experimental Protocols
Protocol 1: Synthesis of Poly(3-hexylthiophene) (P3HT) via GRIM Polymerization (Precursor Polymer)
This protocol describes a standard method for synthesizing the precursor polymer, P3HT.
Materials:
-
2,5-Dibromo-3-hexylthiophene
-
tert-Butylmagnesium chloride solution in THF
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-dibromo-3-hexylthiophene in anhydrous THF.
-
Cool the solution to 0°C and slowly add one equivalent of tert-butylmagnesium chloride solution. Stir the mixture for 1-2 hours at room temperature to facilitate the Grignard exchange reaction.
-
In a separate flask, prepare a solution of the Ni(dppp)Cl₂ catalyst in anhydrous THF.
-
Add the catalyst solution to the Grignard reagent mixture to initiate polymerization. The reaction mixture will typically change color.
-
Allow the polymerization to proceed at room temperature for a specified time (e.g., 2-24 hours) to achieve the desired molecular weight.
-
Quench the reaction by slowly adding a small amount of HCl in methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration and wash it repeatedly with methanol to remove any remaining catalyst and unreacted monomer.
-
Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform to isolate the desired polymer fraction.
-
Dry the purified P3HT polymer under vacuum.
Protocol 2: Proposed Post-Polymerization Nitration of P3HT
This protocol is a generalized procedure for the nitration of P3HT and requires careful optimization and safety precautions due to the use of strong nitrating agents.
Materials:
-
Poly(3-hexylthiophene) (P3HT)
-
Fuming nitric acid (HNO₃)
-
Acetic anhydride
-
Chloroform or other suitable solvent
-
Methanol
Procedure:
-
Dissolve the synthesized P3HT in a suitable solvent like chloroform.
-
Cool the polymer solution in an ice bath to 0-5°C.
-
Slowly and carefully add a pre-cooled mixture of fuming nitric acid and acetic anhydride to the polymer solution with vigorous stirring. The amount of nitrating agent should be carefully controlled to manage the degree of nitration.
-
Maintain the reaction at a low temperature for a period of time (e.g., 1-4 hours), monitoring the reaction progress (e.g., by UV-Vis spectroscopy to observe changes in the absorption spectrum).
-
Quench the reaction by carefully pouring the mixture into a large volume of cold methanol to precipitate the nitrated polymer.
-
Filter the polymer and wash it extensively with methanol to remove residual acids and byproducts.
-
Dry the resulting nitrated P3HT under vacuum.
Characterization: The resulting polymer should be characterized by techniques such as ¹H NMR, FT-IR, and UV-Vis spectroscopy to confirm the introduction of the nitro group and to assess the integrity of the polymer backbone. Gel permeation chromatography (GPC) can be used to determine the molecular weight and polydispersity index of the nitrated polymer.
Data Presentation
| Property | Poly(3-hexylthiophene) (P3HT) | Expected Properties of Poly(3-nitrothiophene) | Rationale |
| Solubility | Soluble in common organic solvents (e.g., chloroform, THF, toluene) | Likely reduced solubility | The polar nitro group may decrease solubility in non-polar solvents. |
| Band Gap | ~1.9 - 2.1 eV | Expected to be lower | The strong electron-withdrawing nitro group can lower the LUMO level, reducing the band gap. |
| Conductivity (doped) | 1 - 1000 S/cm | Potentially lower | The nitro group can act as a charge trap, potentially reducing charge carrier mobility. |
| Oxidation Potential | Relatively low | Expected to be higher | The electron-withdrawing nature of the nitro group makes the polymer more difficult to oxidize. |
Visualizations
Below are diagrams illustrating the synthetic challenges and the proposed synthetic pathway.
Caption: Challenges in the direct polymerization of this compound.
Caption: Proposed synthetic pathway to a nitro-functionalized polythiophene.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Substitution of the nitro group with Grignard reagents: facile arylation and alkenylation of pyridine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-nitrothiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-bromo-3-nitrothiophene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles offered by the bromine atom and the unique electronic properties imparted by the nitro group. The following sections detail various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination, providing researchers with the necessary information to incorporate this valuable synthon into their synthetic strategies.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions generally proceed through a catalytic cycle involving a palladium(0) species. The key steps of this cycle are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond of this compound) to form a palladium(II) intermediate.
-
Transmetalation (for Suzuki, Stille, and Sonogashira couplings): An organometallic coupling partner transfers its organic group to the palladium(II) center.
-
Migratory Insertion (for Heck coupling): An alkene inserts into the palladium-carbon bond.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product.
The presence of the electron-withdrawing nitro group at the 3-position of the thiophene ring is expected to activate the C-Br bond at the 2-position towards oxidative addition, potentially facilitating these coupling reactions.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions of this compound. It is important to note that reaction conditions should be optimized for each specific substrate combination.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85-95 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2 eq) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 80-90 (estimated) |
| 3 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3 eq) | Toluene/H₂O (10:1) | 110 | 24 | 75-85 (estimated) |
Table 2: Stille Coupling of this compound with Organostannanes
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 24 | 70-80 (estimated) |
| 2 | Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ (3) | - | CuI (10) | DMF | 80 | 12 | 75-85 (estimated) |
| 3 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | NMP | 100 | 18 | 65-75 (estimated) |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N | THF | 60 | 6 | 80-90 (estimated) |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (4) | CuI (8) | Diisopropylamine | DMF | 50 | 8 | 75-85 (estimated) |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine | Toluene | 70 | 12 | 85-95 (estimated) |
Table 4: Heck Coupling of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | 60-70 (estimated) |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (3) | - | NaOAc (2 eq) | NMP | 140 | 18 | 65-75 (estimated) |
| 3 | Cyclohexene | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ (2 eq) | DMAc | 130 | 36 | 50-60 (estimated) |
Table 5: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.2 eq) | Toluene | 100 | 18 | 70-80 (estimated) |
| 2 | Morpholine | Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ (1.5 eq) | 1,4-Dioxane | 110 | 24 | 65-75 (estimated) |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2 eq) | t-BuOH | 90 | 16 | 75-85 (estimated) |
Note: The yield data presented in these tables are estimations based on typical yields for similar substrates and should be considered as a starting point for optimization.
Experimental Protocols
The following are detailed, representative protocols for the palladium-catalyzed cross-coupling reactions of this compound. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Palladium catalysts and some reagents may be toxic or flammable. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol, 4 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (toluene, ethanol, and water) to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling Protocol
This protocol outlines the coupling of this compound with an organostannane.[1][2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Organostannane (e.g., (tributylstannyl)benzene) (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Anhydrous toluene (10 mL)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add the organostannane to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
This protocol details the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Add the terminal alkyne to the reaction mixture dropwise via syringe.
-
Heat the reaction mixture to 60 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Coupling Protocol
This protocol describes the coupling of this compound with an alkene.[3]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., styrene) (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) (10 mL)
-
Sealed tube or pressure vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a sealable reaction vessel, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous, degassed DMF, triethylamine, and the alkene via syringe.
-
Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol outlines the amination of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (e.g., aniline) (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2 mmol, 1.2 equiv)
-
Anhydrous toluene (10 mL)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the palladium precursor, the ligand, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add this compound and the amine to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycles and Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
References
Functionalization of 2-Bromo-3-nitrothiophene: A Guide for Researchers and Drug Development Professionals
Application Notes and Protocols
The thiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The functionalization of substituted thiophenes, such as 2-Bromo-3-nitrothiophene, is a critical step in the synthesis of novel therapeutic agents and advanced organic materials.[2] This document provides detailed application notes and experimental protocols for the chemical modification of the thiophene ring in this compound, a versatile building block for organic synthesis.
Overview of Functionalization Strategies
This compound offers two primary sites for chemical modification: the bromine atom at the C2 position and the nitro group at the C3 position. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the thiophene ring, making it amenable to a variety of transformations. Key functionalization strategies include:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C2 position is susceptible to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The reactivity of bromothiophenes in these reactions is well-established, with the C2 position generally exhibiting higher reactivity than the C3 position.[3]
-
Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group activates the thiophene ring towards nucleophilic attack. This allows for the displacement of the bromide at the C2 position by various nucleophiles. The nitro group itself can also act as a leaving group in some SNAr reactions.[4]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which serves as a versatile handle for further derivatization. This transformation opens up pathways to a wide range of functionalized 3-aminothiophenes, which are precursors to fused heterocyclic systems like thieno[3,2-b]pyrazines.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules. For this compound, these reactions primarily target the C-Br bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond by reacting an organohalide with an organoboron species in the presence of a palladium catalyst and a base.[5][6] This reaction is widely used to synthesize biaryl and substituted aromatic compounds.
Table 1: Suzuki-Miyaura Coupling of Bromothiophenes with Phenylboronic Acid
| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95% |
| 2 | 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90% |
Data adapted from comparative studies on bromothiophene reactivity.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).
-
Add a base, for example, an aqueous solution of Na₂CO₃ (2.0 M, 2.0 mmol).
-
Add a suitable solvent system, such as a mixture of toluene and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-3-nitrothiophene.
Diagram 1: Suzuki-Miyaura Coupling Workflow
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note and Protocol: Regioselective Nitration of 2-Bromothiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the nitration of 2-bromothiophene. The protocol is based on the well-established method of electrophilic nitration using a mixture of fuming nitric acid and acetic anhydride, which provides a controlled reaction environment for the highly reactive thiophene ring system. This reaction yields a mixture of isomeric products, primarily 2-bromo-5-nitrothiophene with 2-bromo-3-nitrothiophene as a potential minor isomer. This protocol outlines the synthesis, purification, and characterization of the resulting products, and includes critical safety information and expected outcomes.
Introduction and Principles
The nitration of substituted thiophenes is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro group onto the thiophene ring. This functional group serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and materials for organic electronics. The thiophene ring is highly susceptible to electrophilic attack, necessitating milder conditions than those used for benzene to prevent oxidation and polymerization.[1]
The reaction proceeds via the in-situ formation of the nitronium ion (NO₂⁺) from nitric acid and acetic anhydride. The nitronium ion then attacks the electron-rich thiophene ring. In the case of 2-bromothiophene, the bromine atom is a deactivating but ortho-, para-directing group. The electrophilic substitution is expected to occur predominantly at the C5 position (para to the bromine), which is sterically accessible and electronically favored, to yield 2-bromo-5-nitrothiophene as the major product. A smaller amount of the C3-substituted isomer (ortho to the bromine), this compound, may also be formed.
Experimental Protocol
This protocol is adapted from the established procedure for the nitration of unsubstituted thiophene.[1]
2.1 Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Quantity |
| 2-Bromothiophene | C₄H₃BrS | 163.04 | 50.0 | 8.15 g (5.4 mL) |
| Fuming Nitric Acid (>90%) | HNO₃ | 63.01 | 60.0 | ~2.7 mL |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | - | 100 mL |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 50 mL |
| Crushed Ice | H₂O | 18.02 | - | ~200 g |
| Petroleum Ether | - | - | - | As needed |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | As needed |
| Sodium Bicarbonate (sat. sol.) | NaHCO₃ | 84.01 | - | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
2.2 Equipment
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-water bath
-
Büchner funnel and filtration flask
-
Rotary evaporator
-
Apparatus for column chromatography
2.3 Reaction Procedure
-
Preparation of Nitrating Mixture: In a 250 mL beaker, carefully add 50 mL of glacial acetic acid to 100 mL of acetic anhydride. Cool this mixture in an ice-water bath. Slowly, and with constant stirring, add 60.0 mmol of fuming nitric acid to the cooled acetic acid/acetic anhydride mixture. Maintain the temperature below 10 °C throughout the addition. This creates the acetyl nitrate reagent in situ.
-
Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer.
-
Nitration: Transfer the prepared cold nitrating mixture into the three-necked flask. Begin stirring and allow the solution to cool to approximately 5 °C.
-
Substrate Addition: Dissolve 50.0 mmol of 2-bromothiophene in 20 mL of glacial acetic acid. Transfer this solution to the dropping funnel.
-
Add the 2-bromothiophene solution dropwise to the stirred nitrating mixture over a period of 30-45 minutes. It is crucial to maintain the internal reaction temperature between 5-10 °C. A slight yellow to light brown color should develop.[1]
-
Reaction Time: After the addition is complete, allow the reaction to stir at 10 °C for an additional 2 hours.
-
Quenching: Slowly and carefully pour the reaction mixture into a 1 L beaker containing ~200 g of crushed ice with vigorous stirring. A yellow precipitate should form.
-
Isolation: Allow the mixture to stand in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. Follow with a wash using a small amount of cold ethanol to help remove water.
-
Drying: Press the solid as dry as possible on the funnel and then dry it further in a desiccator away from light. The crude product is a mixture of isomers.
2.4 Purification
-
The major isomer, 2-bromo-5-nitrothiophene, can be purified from the minor this compound isomer by recrystallization from petroleum ether or ethanol.[1]
-
Alternatively, for complete separation, flash column chromatography on silica gel using a hexane/ethyl acetate gradient may be employed.
Data Presentation
3.1 Expected Products and Yields
The nitration of 2-bromothiophene is expected to yield 2-bromo-5-nitrothiophene as the major product. The precise isomer ratio can vary based on reaction conditions.
| Compound | Molecular Formula | MW ( g/mol ) | Melting Point (°C) | Expected Outcome |
| 2-Bromothiophene (Starting Material) | C₄H₃BrS | 163.04 | -34 | - |
| 2-Bromo-5-nitrothiophene (Major) | C₄H₂BrNO₂S | 208.03 | 44 - 48 | Major Isomer |
| This compound (Minor) | C₄H₂BrNO₂S | 208.03 | N/A | Minor Isomer |
| Overall Yield | - | - | - | 70-85% (Typical for thiophene nitration)[1] |
Visualization of Experimental Workflow
Caption: Workflow for the nitration of 2-bromothiophene.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value for 2-bromo-5-nitrothiophene (44-48 °C).
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity. For 2-bromo-5-nitrothiophene, two doublets are expected in the aromatic region of the ¹H NMR spectrum.
-
FT-IR Spectroscopy: To identify characteristic functional groups, particularly the symmetric and asymmetric stretches of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight of the product (m/z ≈ 208/210 for the bromine isotopes).
Safety Precautions
-
Fuming nitric acid and acetic anhydride are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
The reaction between nitric acid and acetic anhydride is exothermic and can be explosive if not controlled.[2] Strict temperature control is essential. Always add the nitric acid slowly to the cooled acetic anhydride.
-
Nitro-substituted thiophenes are toxic. Avoid inhalation, ingestion, and skin contact.[1]
-
The brominated organic compounds are lachrymators and skin irritants. Handle in a fume hood.
References
Application Notes and Protocols for the Synthesis of Novel Pharmaceuticals from 2-Bromo-3-nitrothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-nitrothiophene is a versatile heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. Its unique structure, featuring a reactive bromine atom susceptible to nucleophilic substitution and a nitro group that can be readily reduced to an amino functionality, makes it an ideal starting material for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of a potent kinase inhibitor, a 4-anilino-thieno[3,2-d]pyrimidine derivative, using this compound as a key precursor. This class of compounds has shown significant activity against various cancer cell lines by targeting critical signaling pathways involved in cell proliferation and survival.
Application Note 1: Synthesis of Thieno[3,2-d]pyrimidine-based Kinase Inhibitors
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in the design of kinase inhibitors. The fusion of the thiophene and pyrimidine rings creates a planar system that can effectively interact with the ATP-binding pocket of various kinases. By modifying the substituents on this core structure, the potency and selectivity of the inhibitors can be fine-tuned.
Starting from this compound, a multi-step synthesis can be employed to generate a library of substituted thieno[3,2-d]pyrimidines. The general synthetic strategy involves:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the bromine atom at the C2 position with a desired amine.
-
Reduction of the Nitro Group: Conversion of the nitro group at the C3 position to an amino group.
-
Cyclization: Formation of the pyrimidine ring to yield the thieno[3,2-d]pyrimidine core.
-
Further Functionalization: Subsequent reactions to introduce additional diversity to the molecule.
This approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify compounds with optimal pharmacological properties.
Quantitative Data
The following table summarizes the in vitro anticancer activity of a representative 4-anilino-thieno[3,2-d]pyrimidine derivative synthesized from this compound against various human cancer cell lines.
| Compound Name | Target Cancer Cell Line | IC50 (µM) | Reference |
| 4-(Phenylamino)thieno[3,2-d]pyrimidine Derivative | Leukemia (K-562) | 18.22 | [1] |
| Melanoma (MDA-MB-435) | 15.43 | [1] | |
| Breast Cancer (T-47D) | 34.27 | [1] | |
| Colon Cancer (HCT-15) | 39.77 | [1] |
Experimental Protocols
Protocol 1: Synthesis of N-phenyl-3-nitrothiophen-2-amine
This protocol details the nucleophilic aromatic substitution of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add aniline (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford N-phenyl-3-nitrothiophen-2-amine.
Protocol 2: Synthesis of N2-phenylthiophene-2,3-diamine
This protocol describes the reduction of the nitro group of N-phenyl-3-nitrothiophen-2-amine.
Materials:
-
N-phenyl-3-nitrothiophen-2-amine
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
To a solution of N-phenyl-3-nitrothiophen-2-amine (1.0 eq) in a mixture of ethanol and water (4:1), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter the hot reaction mixture through a pad of celite and wash the celite pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield N2-phenylthiophene-2,3-diamine, which can be used in the next step without further purification.
Protocol 3: Synthesis of 4-(Phenylamino)thieno[3,2-d]pyrimidine
This protocol outlines the cyclization step to form the thieno[3,2-d]pyrimidine ring system.
Materials:
-
N2-phenylthiophene-2,3-diamine
-
Triethyl orthoformate
-
Acetic anhydride
Procedure:
-
A mixture of N2-phenylthiophene-2,3-diamine (1.0 eq) and triethyl orthoformate (5.0 eq) in acetic anhydride (2.0 eq) is heated to reflux for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 4-(phenylamino)thieno[3,2-d]pyrimidine.
Signaling Pathway and Mechanism of Action
The synthesized 4-anilino-thieno[3,2-d]pyrimidine derivatives have been shown to exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival. One of the key pathways targeted by this class of compounds is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[2][3][4][5][6]
The JAK/STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis.[3][4][5][6] Dysregulation of the JAK/STAT pathway is frequently observed in various cancers and inflammatory diseases.[4]
The thieno[3,2-d]pyrimidine core of the synthesized inhibitor acts as a scaffold that mimics the adenine base of ATP, allowing it to bind to the ATP-binding site of JAK kinases. The anilino substituent at the 4-position can form crucial hydrogen bonds and hydrophobic interactions within the kinase domain, leading to potent and selective inhibition. By blocking the activity of JAK kinases, the downstream phosphorylation and activation of STAT proteins are prevented, ultimately leading to the downregulation of target gene expression and the inhibition of tumor cell growth and survival.
Caption: JAK/STAT signaling pathway and its inhibition.
Experimental Workflow
The overall workflow for the synthesis and biological evaluation of the 4-anilino-thieno[3,2-d]pyrimidine derivative is depicted below.
Caption: Synthetic and evaluation workflow.
Logical Relationship of Synthesis
The synthesis of the target molecule follows a logical progression of reactions, each transforming the starting material closer to the final product.
Caption: Key transformations in the synthesis.
References
- 1. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3 [jmb.or.kr]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dysregulation of JAK-STAT pathway in hematological malignancies and JAK inhibitors for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3-nitrothiophene
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in improving the yield of 2-Bromo-3-nitrothiophene synthesis. The primary synthetic route covered involves two key steps: the nitration of thiophene to produce 3-nitrothiophene, followed by the regioselective bromination of 3-nitrothiophene.
Frequently Asked Questions (FAQs)
Q1: What is the most effective synthetic route to obtain this compound with a high yield?
A1: The most reliable route involves a two-step process. First, the nitration of thiophene to produce a mixture of 2-nitrothiophene and 3-nitrothiophene, followed by separation of the isomers. The purified 3-nitrothiophene is then subjected to electrophilic bromination, which selectively yields this compound. Direct bromination of thiophene followed by nitration is generally less effective due to the directing effects of the bromo group, which can lead to a mixture of undesired isomers.
Q2: Why is the separation of 2-nitrothiophene and 3-nitrothiophene isomers important?
A2: The separation is crucial because the bromination of 2-nitrothiophene would lead to different products. 3-Nitrothiophene has a higher melting point and is less soluble than the 2-nitro isomer, which allows for purification by crystallization, often from ethanol.[1] Achieving a high purity of 3-nitrothiophene before bromination is key to obtaining a high yield of the desired final product.
Q3: What are the common brominating agents for this synthesis, and which is preferred?
A3: Common brominating agents for thiophene derivatives include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). For a deactivated ring like 3-nitrothiophene, molecular bromine, often in a solvent like acetic acid or with a Lewis acid catalyst, is typically used. NBS is also a viable option and can sometimes offer milder reaction conditions and improved regioselectivity. The choice may depend on the specific reaction conditions and the desired reactivity.
Q4: What are the main side products to expect during the bromination of 3-nitrothiophene?
A4: The primary side products could include the formation of the 5-bromo-3-nitrothiophene isomer, although the 2-position is generally favored for electrophilic attack. Over-bromination can lead to the formation of 2,5-dibromo-3-nitrothiophene. Unreacted starting material (3-nitrothiophene) may also be present if the reaction does not go to completion.
Troubleshooting Guide
Problem 1: Low Yield in the Nitration of Thiophene to 3-Nitrothiophene
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield of nitrothiophenes (70-85% is typical) | Oxidation of the thiophene ring: Indicated by a pink or dark red color during the reaction.[2] | Maintain strict temperature control. Use a cold water bath to manage the exothermic reaction, especially during the initial addition of thiophene.[2] |
| Over-nitration: Formation of dinitrothiophene impurities. | Use a controlled amount of nitrating agent (e.g., a mixture of fuming nitric acid and acetic anhydride). Avoid excessively high temperatures.[2] | |
| Low yield of the desired 3-nitro isomer | Reaction kinetics: The nitration of thiophene typically yields a mixture of 85% 2-nitrothiophene and 15% 3-nitrothiophene under standard conditions.[1] | While difficult to alter the isomer ratio significantly with standard nitrating agents, using a beta zeolite catalyst with nitric acid and acetic anhydride has been reported to favor the 3-nitro isomer.[1] |
| Difficulty separating 3-nitrothiophene | Co-crystallization or insufficient purity: The presence of impurities can hinder the selective crystallization of 3-nitrothiophene. | Recrystallization from ethanol is an effective method for purification, as 3-nitrothiophene is less soluble than 2-nitrothiophene.[1] Multiple recrystallization steps may be necessary. |
Problem 2: Low Yield in the Bromination of 3-Nitrothiophene
| Symptom | Possible Cause | Suggested Solution |
| Reaction is slow or does not proceed | Deactivation by the nitro group: The electron-withdrawing nitro group strongly deactivates the thiophene ring towards electrophilic substitution. | Consider using a more potent brominating system. If using Br₂, the addition of a Lewis acid catalyst (e.g., FeBr₃ or AlBr₃) can increase the electrophilicity of the bromine. If using NBS, a protic acid catalyst might be beneficial. |
| Low yield of this compound | Incomplete reaction: The reaction may not have reached completion. | Increase the reaction time or gently heat the reaction mixture. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. |
| Formation of multiple products: Lack of regioselectivity leading to a mixture of isomers (e.g., 5-bromo-3-nitrothiophene). | Use a highly regioselective brominating agent like NBS in a suitable solvent (e.g., acetonitrile or a chloroform/acetic acid mixture). Perform the reaction at a low temperature to enhance selectivity. | |
| Purification challenges | Similar polarity of product and byproducts: Isomeric byproducts may have similar polarities, making separation by column chromatography difficult. | Optimize the reaction to maximize the yield of the desired isomer. For purification, consider fractional crystallization or preparative HPLC if column chromatography is ineffective. |
Data Presentation: Reaction Conditions
Table 1: Nitration of Thiophene
| Parameter | Method 1: Acetic Anhydride | Method 2: Beta Zeolite Catalyst |
| Thiophene | 1 mole | - |
| Nitrating Agent | Fuming HNO₃ (1.2 moles) in Acetic Anhydride/Glacial Acetic Acid[2] | Nitric Acid and Acetic Anhydride[1] |
| Catalyst | None | Beta Zeolite[1] |
| Temperature | 10°C, not to exceed room temperature[2] | - |
| Reaction Time | 2 hours at room temperature after addition[2] | - |
| Reported Yield | 70-85% (total nitrothiophenes)[2] | ~80% (total nitrothiophenes)[1] |
| Isomer Ratio (2-nitro:3-nitro) | ~85:15[1] | ~44:56[1] |
Table 2: Bromination of Thiophene Derivatives (for reference)
| Substrate | Brominating Agent | Solvent | Conditions | Reported Yield |
| Thiophene | Br₂ (1.1 eq) | Carbon Tetrachloride | Ice bath, 4 hours | 55% (2-bromothiophene)[1] |
| 3-Methylthiophene | HBr/H₂O₂ | Ether/Water | -22°C to 15°C | 95% (2-bromo-3-methylthiophene)[3] |
| 2-Methylbenzo[b]thiophene | NBS (1.03 eq) | Acetonitrile | 0°C to room temp, 30 min | 99% (3-bromo-2-methylbenzo[b]thiophene)[4] |
Experimental Protocols
Protocol 1: Synthesis of 3-Nitrothiophene
This protocol is adapted from the nitration of thiophene, followed by separation.
-
Preparation of Nitrating Mixture: In a flask, dissolve 80 g (1.2 moles) of fuming nitric acid (sp. gr. 1.51) in 600 cc of glacial acetic acid. In a separate beaker, dissolve 84 g (1 mole) of thiophene in 340 cc of acetic anhydride.[2]
-
Reaction Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add half of the nitric acid solution and cool to 10°C.[2]
-
Nitration: While stirring, slowly add half of the thiophene solution, ensuring the temperature does not rise above room temperature. A cold water bath should be used for cooling. After the initial addition, cool the mixture back to 10°C, add the remaining nitric acid solution, and then continue the dropwise addition of the remaining thiophene solution.[2]
-
Reaction Completion and Quenching: Allow the mixture to stand at room temperature for 2 hours. Then, pour the reaction mixture onto an equal weight of crushed ice with vigorous shaking. A pale yellow solid of mononitrothiophene will precipitate.[2]
-
Isolation and Purification: Filter the solid product and wash thoroughly with ice water. To separate the isomers, perform fractional crystallization from ethanol. The less soluble 3-nitrothiophene will crystallize out upon cooling, while the more soluble 2-nitrothiophene will remain in the filtrate.[1]
Protocol 2: Synthesis of this compound
This protocol is a suggested procedure based on the bromination of deactivated aromatic rings.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 12.9 g (0.1 mole) of purified 3-nitrothiophene in 100 mL of glacial acetic acid.
-
Bromination: In the dropping funnel, place a solution of 16.0 g (0.1 mole) of bromine in 20 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred 3-nitrothiophene solution at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by TLC (Thin Layer Chromatography) or GC (Gas Chromatography). The reaction may require gentle heating (e.g., to 40-50°C) to proceed at a reasonable rate due to the deactivating effect of the nitro group.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-water. The crude this compound will precipitate as a solid.
-
Purification: Filter the solid, wash with cold water, and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by silica gel column chromatography.
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield issues.
References
Technical Support Center: Purification of Crude 2-Bromo-3-nitrothiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Bromo-3-nitrothiophene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound can vary depending on the synthetic route. However, common impurities may include:
-
Isomeric Byproducts: 3-Bromo-2-nitrothiophene and other isomers can form during the synthesis.
-
Unreacted Starting Materials: Residual starting materials from the synthesis process may be present.
-
Over-brominated or Over-nitrated Species: The formation of di-bromo or di-nitro thiophene derivatives is possible.
-
Solvent Residues: Residual solvents from the reaction and workup steps.
Q2: Which purification technique is best for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Recrystallization is often effective for removing small amounts of impurities from a solid product.
-
Column chromatography is a more powerful technique for separating the desired product from a complex mixture of impurities, especially if the impurities have similar polarities to the product.
Q3: My purified this compound is a colored oil instead of a solid. What should I do?
A3: This could be due to the presence of residual solvent or impurities that lower the melting point. Try the following:
-
High-Vacuum Drying: Dry the product under a high vacuum for an extended period to remove any remaining solvent. Gentle heating can be applied if the compound is thermally stable.
-
Re-purification: If solvent removal does not lead to solidification, re-purify the material using a different method. If you initially used column chromatography, try recrystallization, and vice-versa.
Q4: How can I assess the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify and quantify impurities.
-
Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups and compare the spectrum to a reference standard.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield after recrystallization. | The compound is too soluble in the chosen solvent, even at low temperatures. | - Solvent Screening: Test the solubility of your crude product in various solvents to find one where it is soluble when hot but sparingly soluble when cold. Common choices include ethanol, methanol, isopropanol, hexane, and mixtures like ethanol/water. |
| The incorrect solvent polarity was used. | - Use a Solvent Mixture: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. | |
| Oiling out instead of crystallization. | The boiling point of the solvent is higher than the melting point of the compound. | - Choose a Lower-Boiling Solvent: Select a recrystallization solvent with a boiling point lower than the melting point of this compound. |
| The solution is cooling too quickly. | - Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. | |
| The solution is supersaturated. | - Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
Column Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on TLC. | The solvent system is not optimal. | - Optimize the Solvent System: Use TLC to test various solvent mixtures (e.g., hexane/ethyl acetate, hexane/dichloromethane) to find a system that gives good separation of the product from impurities (a target Rf value of 0.2-0.3 for the product is often a good starting point). |
| Product is eluting with impurities. | The column is overloaded. | - Reduce Sample Load: Use a larger column or load less crude material. A general guideline is a 1:50 to 1:100 ratio of crude material to silica gel by weight. |
| The elution was too fast. | - Control the Flow Rate: Adjust the stopcock to slow down the flow of the eluent, allowing for better equilibrium and separation. | |
| Streaking of the compound on the column. | The compound is too polar for the chosen eluent. | - Use a More Polar Eluent: Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column more effectively. |
| The compound is acidic or basic. | - Add a Modifier: For acidic compounds, adding a small amount of acetic acid (0.1-1%) to the eluent can improve peak shape. For basic compounds, a small amount of triethylamine may be beneficial. |
Quantitative Data Summary
The following table provides typical, estimated values for the purification of this compound. Actual results will vary based on the scale of the reaction and the initial purity of the crude material.
| Parameter | Recrystallization | Column Chromatography |
| Typical Purity Achieved | >98% | >99% |
| Expected Yield | 70-90% | 60-85% |
| Solvent Ratio (Crude:Solvent) | 1 g : 5-15 mL (at boiling) | N/A |
| Silica Gel to Crude Ratio | N/A | 50:1 to 100:1 (w/w) |
| Typical Eluent System | N/A | Hexane / Ethyl Acetate (e.g., 9:1 to 4:1) |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a test solvent (e.g., ethanol, isopropanol, or hexane) and heat the mixture. A suitable solvent will dissolve the compound when hot but allow it to crystallize upon cooling.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good system will show clear separation between the desired product and impurities, with the product having an Rf value between 0.2 and 0.4. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a glass column and allow the silica gel to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, impregnated silica gel to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Experimental workflow for column chromatography.
common side reactions and byproducts in 2-Bromo-3-nitrothiophene chemistry
Welcome to the Technical Support Center for 2-Bromo-3-nitrothiophene chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this versatile building block.
FAQs and Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound, presented in a question-and-answer format.
Synthesis and Purity of this compound
Question 1: I am synthesizing this compound, and I am concerned about isomeric impurities. What are the common isomeric byproducts, and how can I avoid them?
Answer:
The most common isomeric byproduct in the synthesis of this compound is 3-Bromo-2-nitrothiophene . The formation of this isomer is primarily dependent on the regioselectivity of the initial nitration of thiophene.
-
Nitration of Thiophene: The nitration of thiophene typically yields a mixture of 2-nitrothiophene and 3-nitrothiophene. The ratio of these isomers can vary depending on the reaction conditions.
-
Bromination of 3-Nitrothiophene: If your synthesis starts with 3-nitrothiophene, direct bromination can lead to the formation of this compound as the major product. However, over-bromination can occur, leading to di-brominated species.
Troubleshooting:
-
Starting Material Purity: Ensure the purity of your starting 3-nitrothiophene. Isomeric impurities in the starting material will be carried through the synthesis.
-
Control of Reaction Conditions: Carefully control the temperature and stoichiometry of the brominating agent to minimize side reactions.
-
Purification: Isomeric impurities can often be separated by column chromatography or recrystallization.
Question 2: I am observing the formation of di-substituted byproducts during the synthesis of this compound. What are these byproducts and how can I minimize their formation?
Answer:
During the synthesis of this compound, di-substituted byproducts such as dinitrothiophenes and dibromonitrothiophenes can form.
-
Dinitrothiophenes: If the initial nitration of thiophene is not carefully controlled, over-nitration can lead to the formation of 2,4-dinitrothiophene and 2,5-dinitrothiophene.
-
Dibromonitrothiophenes: During the bromination of 3-nitrothiophene, the use of excess brominating agent or harsh reaction conditions can lead to the formation of dibrominated products, such as 2,5-dibromo-3-nitrothiophene.
Troubleshooting:
-
Stoichiometry: Use a controlled amount of the nitrating or brominating agent.
-
Reaction Temperature: Maintain the recommended reaction temperature to avoid over-reaction.
-
Slow Addition: Add the nitrating or brominating agent slowly to the reaction mixture to maintain better control over the reaction.
Suzuki-Miyaura Coupling Reactions
Question 3: I am performing a Suzuki-Miyaura coupling with this compound and observing a significant amount of a debrominated byproduct (3-nitrothiophene). What is causing this, and how can I prevent it?
Answer:
The formation of a debrominated byproduct, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions. This occurs when the organopalladium intermediate reacts with a hydrogen source in the reaction mixture instead of the organoboron reagent.
Troubleshooting:
-
Moisture and Oxygen: Ensure that your reaction is performed under anhydrous and inert conditions. Moisture can be a source of protons for the hydrodehalogenation side reaction. Rigorously degas your solvents and reaction mixture.
-
Base: The choice of base can influence the extent of this side reaction. Weaker bases may sometimes be beneficial.
-
Ligand: The use of bulky, electron-rich phosphine ligands can sometimes suppress this side reaction by promoting the desired reductive elimination step.
-
Reaction Time: Shorter reaction times can sometimes minimize the formation of this byproduct.
Question 4: My Suzuki-Miyaura coupling reaction is producing a homocoupled byproduct of my boronic acid. How can I minimize this?
Answer:
Homocoupling of the boronic acid is another common side reaction, often promoted by the presence of oxygen. Oxygen can cause oxidative coupling of the boronic acid.
Troubleshooting:
-
Inert Atmosphere: The most critical factor is to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.
-
Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst.
-
Catalyst Pre-activation: Ensure that the active Pd(0) species is efficiently generated and that Pd(II) species, which can promote homocoupling, are minimized at the start of the reaction.
| Side Product | Potential Cause | Recommended Solution |
| 3-Nitrothiophene (Debromination) | Presence of water or other proton sources. | Use anhydrous solvents and reagents; thoroughly degas the reaction mixture. |
| Suboptimal ligand or base. | Screen different ligands and bases. | |
| Biphenyl derivative (Homocoupling) | Presence of oxygen. | Maintain a strict inert atmosphere; thoroughly degas solvents. |
| Inefficient catalyst activation. | Use a reliable palladium precatalyst and appropriate ligands. |
Buchwald-Hartwig Amination
Question 5: I am attempting a Buchwald-Hartwig amination with this compound, but the reaction is sluggish or gives low yields. What are the key parameters to optimize?
Answer:
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system and reaction conditions. The electron-withdrawing nitro group on the thiophene ring can affect the reactivity.
Troubleshooting:
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient aryl bromides, bulky, electron-rich ligands such as XPhos, RuPhos, or BrettPhos are often effective.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be tried, often requiring higher temperatures.
-
Solvent: Anhydrous, non-coordinating solvents like toluene or dioxane are standard choices.
-
Temperature: Reaction temperatures typically range from 80-110 °C.
Question 6: I am observing the formation of a hydrodehalogenated byproduct (3-nitrothiophene) in my Buchwald-Hartwig amination. How can I address this?
Answer:
Similar to the Suzuki coupling, hydrodehalogenation can be a competing side reaction in the Buchwald-Hartwig amination.
Troubleshooting:
-
Ligand Choice: Employing sterically hindered ligands can disfavor the β-hydride elimination pathway that leads to hydrodehalogenation.
-
Optimize Base and Temperature: A less aggressive base or a lower reaction temperature might reduce the occurrence of this side reaction.
-
Amine Purity: Ensure the amine coupling partner is pure and free from impurities that could act as hydrogen sources.
| Issue | Potential Cause | Recommended Solution |
| Low Yield / Slow Reaction | Suboptimal catalyst system. | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). |
| Inappropriate base. | Use a strong, non-nucleophilic base like NaOtBu. | |
| Low temperature. | Increase the reaction temperature (80-110 °C). | |
| 3-Nitrothiophene Formation | β-Hydride elimination. | Use sterically hindered ligands. |
| Reaction with impurities. | Optimize the base and temperature; ensure high purity of reagents. |
Nucleophilic Aromatic Substitution (SNAr)
Question 7: My SNAr reaction with an amine nucleophile on this compound is very slow. How can I increase the reaction rate?
Answer:
The rate of SNAr reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. The ortho-like arrangement of the bromo and nitro groups in this compound can also affect the reaction kinetics.[1]
Troubleshooting:
-
Nucleophile Strength: More nucleophilic amines will react faster. For primary and secondary amines, ensure they are not protonated by any acidic species in the reaction mixture.
-
Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred as they can solvate the cationic species without hydrogen bonding to the nucleophile, thus increasing its reactivity.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate.
-
Base Catalysis: For some amine nucleophiles, the reaction can be base-catalyzed. The addition of a non-nucleophilic base can deprotonate the intermediate complex, facilitating the elimination of the leaving group.
Question 8: Are there any common side reactions to be aware of in SNAr reactions with this compound?
Answer:
While the primary reaction is the substitution of the bromide, other side reactions can occur, particularly with strong bases or highly reactive nucleophiles.
-
Reaction with the Nitro Group: Very strong nucleophiles or reducing agents can potentially react with the nitro group.
-
Ring Opening: Under very harsh conditions, cleavage of the thiophene ring is a possibility, though less common.
-
Di-substitution: If other leaving groups are present on the thiophene ring, di-substitution might occur.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid or ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.5 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination of this compound
This is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.2 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, followed by this compound, the amine, and the base.
-
Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-110 °C).
-
Stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Caption: Common side reactions in the Suzuki-Miyaura coupling of this compound.
Caption: A common side reaction in the Buchwald-Hartwig amination of this compound.
Caption: Troubleshooting workflow for a slow nucleophilic aromatic substitution (SNAr) reaction.
References
Technical Support Center: Optimizing Suzuki Coupling of 2-Bromo-3-nitrothiophene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki coupling of 2-Bromo-3-nitrothiophene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki coupling of this compound?
The primary challenges stem from the electronic properties of the substrate. The presence of a strong electron-withdrawing nitro group can deactivate the palladium catalyst, making the oxidative addition step more difficult. Additionally, the nitro group can participate in side reactions under certain conditions. The thiophene ring itself can also interact with the palladium catalyst, potentially leading to catalyst inhibition.
Q2: Which palladium catalyst is recommended for this reaction?
While there is no single "best" catalyst, Pd(PPh₃)₄ is a commonly used and often effective choice for the Suzuki coupling of bromo-thiophenes.[1] For electron-deficient substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos or SPhos) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ can enhance catalytic activity and improve yields.[2]
Q3: What is the optimal base and solvent system?
A moderately strong inorganic base is typically required. Potassium phosphate (K₃PO₄) is a robust choice that has proven effective in related thiophene couplings.[1] Other bases to consider include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). The solvent system usually consists of an organic solvent mixed with water to dissolve both the organic substrates and the inorganic base. Common choices include 1,4-dioxane/water, THF/water, or toluene/water.[2][3]
Q4: How can I minimize common side reactions?
The most frequent side reactions in Suzuki couplings are homocoupling of the boronic acid and protodeboronation.
-
Homocoupling: This can be minimized by ensuring the reaction mixture is thoroughly deoxygenated. This is achieved by bubbling an inert gas (argon or nitrogen) through the solvent and reaction mixture.[4]
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid. Using a slight excess of the boronic acid (1.1-1.5 equivalents) and avoiding excessively harsh basic conditions or prolonged reaction times can help mitigate this. Using boronic esters (e.g., pinacol esters) can also increase stability.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Catalyst | - Use a pre-catalyst like Pd(PPh₃)₄ or a Pd(0) source such as Pd₂(dba)₃. - If using a Pd(II) source (e.g., Pd(OAc)₂), ensure efficient in-situ reduction to Pd(0). |
| 2. Poor Ligand Choice | - For electron-deficient aryl bromides, use electron-rich and bulky ligands like SPhos or XPhos. | |
| 3. Ineffective Base | - Switch to a stronger base like K₃PO₄ or Cs₂CO₃. - Ensure the base is finely powdered and anhydrous. | |
| 4. Suboptimal Solvent | - Use a solvent mixture that ensures the solubility of all reactants, such as 1,4-dioxane/water or THF/water. | |
| Significant Side Products | 1. Homocoupling of Boronic Acid | - Thoroughly degas all solvents and the reaction mixture with an inert gas (Ar or N₂). |
| 2. Protodeboronation | - Use a slight excess of the boronic acid (1.1-1.5 eq.). - Consider using a more stable boronic ester (e.g., pinacol ester). - Avoid excessively high temperatures or prolonged reaction times. | |
| 3. Dehalogenation | - This is the reduction of the starting material. Lowering the reaction temperature and screening different phosphine ligands can help. | |
| Catalyst Decomposition (turns black) | 1. Insufficient Ligand | - Increase the ligand-to-palladium ratio. |
| 2. High Temperature | - Lower the reaction temperature. | |
| 3. Oxygen Contamination | - Ensure the reaction is performed under a strict inert atmosphere. |
Catalyst and Condition Comparison for Aryl Bromide Suzuki Coupling
While specific data for this compound is limited, the following table summarizes common conditions used for the Suzuki coupling of related aryl bromides, which can serve as a starting point for optimization.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Pd(PPh₃)₄ (2-5 mol%) | K₃PO₄ (2 eq) | 1,4-Dioxane/H₂O (4:1) | 90-100 | Moderate to Good |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2 eq) | Toluene/H₂O (4:1) | 80-110 | Good to Excellent |
| PdCl₂(dppf) (3 mol%) | K₂CO₃ (2 eq) | THF/H₂O (4:1) | 80-90 | Moderate to Good |
| Pd₂(dba)₃ (1.5 mol%) / P(t-Bu)₃ (3 mol%) | Cs₂CO₃ (2 eq) | 1,4-Dioxane | 80-100 | Good to Excellent |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a general starting procedure and should be optimized for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Managing Regioselectivity in Reactions with 2-Bromo-3-nitrothiophene
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during the chemical modification of 2-bromo-3-nitrothiophene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions regarding the regioselective functionalization of this compound.
Question 1: I am performing a Nucleophilic Aromatic Substitution (SNAr) with an amine. Why am I getting a mixture of products or no reaction at all?
Answer:
Nucleophilic aromatic substitution on this compound is highly dependent on the reaction conditions and the nature of the nucleophile. The nitro group at the 3-position strongly activates the thiophene ring for nucleophilic attack.
-
Potential Cause 1: Incorrect Site of Attack. The electron-withdrawing nitro group primarily activates the C2 and C4 positions for nucleophilic attack. In this compound, the bromine at C2 is the leaving group. The reaction should preferentially yield the 2-substituted product. If you observe substitution at other positions, it might indicate side reactions or incorrect starting material.
-
Solution:
-
Confirm the identity and purity of your this compound starting material.
-
The reaction is generally faster in polar aprotic solvents (e.g., DMF, DMSO) or ionic liquids, which can stabilize the charged intermediate (Meisenheimer complex).[1]
-
The rate of reaction is dependent on the amine concentration.[1]
-
-
Potential Cause 2: Low Reactivity. While the nitro group is activating, a weak nucleophile or suboptimal conditions can lead to a sluggish or incomplete reaction.
-
Solution:
-
Increase the reaction temperature. Reactions are often carried out between room temperature and 100 °C.
-
Use a stronger base to deprotonate the amine nucleophile, increasing its nucleophilicity.
-
Consider using a more nucleophilic amine. For example, piperidine and pyrrolidine are generally more reactive than morpholine.[1]
-
Question 2: In a Suzuki cross-coupling reaction, how can I selectively functionalize the C2 position?
Answer:
Palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. For dihalogenated thiophenes, the regioselectivity is often dictated by the relative reactivity of the C-X bonds. In this compound, the primary site of reaction is the C-Br bond at the C2 position.
-
Challenge: Achieving high selectivity for monosubstitution at the C2 position.
-
Solution:
-
Control Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the arylboronic acid to favor monosubstitution.[2] Using a larger excess can lead to diarylation if other reactive sites are present.[2]
-
Catalyst and Ligand Choice: A standard catalyst system is Pd(PPh₃)₄ with a base such as K₃PO₄ or Na₂CO₃.[2] The choice of ligand can influence the reactivity and selectivity of the catalytic system.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane and water is often effective, as it helps to dissolve both the organic substrate and the inorganic base.[3]
-
Question 3: I am attempting a Buchwald-Hartwig amination. What are the key parameters to control for a successful and regioselective reaction?
Answer:
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[4] Similar to Suzuki coupling, the reaction on this compound will preferentially occur at the C-Br bond.
-
Key Parameters for Success:
-
Catalyst/Ligand System: The choice of palladium catalyst and phosphine ligand is crucial.[5] Sterically hindered and electron-rich ligands (e.g., XPhos, SPhos, RuPhos) often give good results with aryl bromides.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[5][6] The choice of base can be critical, as some functional groups may be incompatible (e.g., esters with KOtBu).[5]
-
Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are typically used.
-
Temperature: Reactions are often heated to ensure a reasonable reaction rate, typically in the range of 80-110 °C.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen).[7]
-
Question 4: Can Directed ortho-Metalation (DoM) be used to functionalize the C4 or C5 position of the thiophene ring in the presence of the nitro group?
Answer:
Directed ortho-metalation (DoM) is a powerful technique where a directing metalation group (DMG) guides deprotonation to an adjacent position.[8][9] However, for this compound, this approach is challenging.
-
Challenges:
-
Lack of a Directing Group: The nitro group is a powerful electron-withdrawing group, not a directing metalation group. The bromine is also not a typical DMG.
-
Reactivity of the Nitro Group: Strong organolithium bases (e.g., n-BuLi, s-BuLi) required for deprotonation may react with the electrophilic nitro group.
-
Acidity of Ring Protons: The electron-withdrawing effect of the nitro group increases the acidity of the ring protons, but achieving selective deprotonation at a specific site in the presence of the bromo and nitro groups is difficult.
-
-
Alternative Strategies:
-
For functionalization at other positions, it is often more practical to start with a different thiophene derivative or to employ a multi-step synthetic route where the desired functionality is introduced before nitration or bromination.
-
Knochel-Hauser bases (e.g., TMPMgCl·LiCl) can sometimes be used for regioselective deprotonation of arenes and heterocycles under milder conditions than organolithiums.[10][11]
-
Data Presentation
Table 1: Regioselectivity in Suzuki Coupling of Halogenated Thiophenes
| Substrate | Boronic Acid (equiv.) | Catalyst | Base | Solvent | Position of Coupling | Yield (%) | Reference |
| 2,5-Dibromo-3-methylthiophene | Arylboronic acid (1.1) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | C5 | 27-63 | [2] |
| 2,5-Dibromo-3-methylthiophene | Arylboronic acid (2.2) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | C2 and C5 | Moderate | [2] |
| 2-Bromo-5-(bromomethyl)thiophene | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | C2 | 25-76 | [12] |
Table 2: Conditions for Buchwald-Hartwig Amination of Aryl Halides
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) |
| Aryl Bromide | Primary/Secondary | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |
| Aryl Chloride | Primary/Secondary | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 |
| Heteroaryl Bromide | Ammonia equivalent | [(CyPF-tBu)PdCl₂] | - | K₂CO₃ | t-BuOH/H₂O | 100 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.025 mmol, 2.5 mol%).
-
Add a degassed solvent mixture of 1,4-dioxane (5 mL) and water (1 mL).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-aryl-3-nitrothiophene.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
To a flame-dried Schlenk flask under an argon atmosphere, add sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the flask and heat the mixture to 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-amino-3-nitrothiophene derivative.
Visualizations
Caption: Workflow for regioselective functionalization of this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision tree for troubleshooting regioselectivity issues.
References
- 1. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. Directed Ortho Metalation [organic-chemistry.org]
- 10. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 11. Regio- and chemoselective synthesis of fully substituted thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
stability and proper storage conditions for 2-Bromo-3-nitrothiophene
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, proper storage, and use of 2-Bromo-3-nitrothiophene. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity of your starting material and the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.
Question: Why is the yield of my cross-coupling reaction (e.g., Suzuki, Stille) involving this compound consistently low?
Answer: Low yields in cross-coupling reactions with this compound can stem from several factors. Consider the following potential causes and solutions:
-
Reagent Purity: The purity of this compound is critical. Degradation of the starting material due to improper storage (see FAQs below) can introduce impurities that may interfere with the catalytic cycle. It is advisable to assess the purity of your reagent before use, especially for a new or old batch (see Experimental Protocols).
-
Catalyst Inactivation: Palladium catalysts used in these reactions are sensitive to oxygen. Inadequate degassing of the solvent and reaction vessel can lead to catalyst oxidation and reduced activity. Ensure your reaction setup is properly purged with an inert gas (e.g., argon or nitrogen).
-
Sub-optimal Reaction Conditions: Cross-coupling reactions are highly sensitive to the choice of catalyst, ligand, base, and solvent. The conditions may need to be optimized for this compound. A screening of different phosphine ligands, bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvent systems (e.g., toluene/water, dioxane/water, THF/water) may be necessary to find the optimal combination.
-
Side Reactions: The presence of the nitro group can influence the electronic properties of the thiophene ring and may lead to side reactions. Additionally, the potential for autopolymerization of the thiophene moiety, especially under heat or light, can consume the starting material. Running the reaction at the lowest effective temperature and in the dark can help mitigate these issues.
-
Homocoupling: The formation of homocoupling byproducts is a common issue in Suzuki reactions. This can sometimes be minimized by adjusting the stoichiometry of the reactants or the catalyst-to-ligand ratio.
Question: I am observing a change in the physical appearance (e.g., color change, clumping) of my this compound. Is it still usable?
Answer: A change in the physical appearance of this compound is a strong indicator of degradation. This compound is a solid that should be stored under specific conditions to maintain its stability. Any deviation from its expected appearance warrants caution.
-
Color Change: A darkening or change in color can indicate decomposition or polymerization, potentially initiated by exposure to light or air.
-
Clumping: This may suggest moisture absorption, as the compound is known to be moisture-sensitive.
Before using a reagent that has changed in appearance, it is highly recommended to re-evaluate its purity using an appropriate analytical method, such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) (see Experimental Protocols). If significant degradation is confirmed, the batch should be discarded to avoid unreliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored under the following conditions:
-
Temperature: In a freezer at a temperature below -20°C.[1]
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.[1]
-
Light: In a dark place, as the compound is light-sensitive and can be prone to polymerization upon light exposure.[1][2][3]
-
Container: In a tightly sealed container to prevent moisture ingress.[2][4][5]
Q2: What is the expected shelf life of this compound?
Q3: What are the main degradation pathways for this compound?
A3: Based on its chemical structure and sensitivities, the main degradation pathways are likely:
-
Hydrolysis: Due to its moisture sensitivity, hydrolysis can occur.[2]
-
Photodecomposition/Polymerization: Exposure to light can lead to decomposition or polymerization of the thiophene ring.[2]
-
Reaction with Oxidants: It is incompatible with strong oxidizing agents.[4]
Q4: What safety precautions should be taken when handling this compound?
A4: this compound should be handled with appropriate safety measures in a well-ventilated area or a chemical fume hood.[4][6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[4][6] Avoid inhalation of dust and contact with skin and eyes.[4][6]
Quantitative Data on Stability
| Storage Condition | Temperature (°C) | Atmosphere | Light Exposure | Estimated Purity after 1 Year (%) |
| Recommended | -20 | Inert (Argon) | Dark | >98% |
| Sub-optimal | 4 | Inert (Argon) | Dark | 90-95% |
| Room Temperature | 20-25 | Air | Dark | 70-85% |
| Room Temperature | 20-25 | Air | Ambient Light | <70% |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
Objective: To determine the purity of this compound and identify potential impurities.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Internal Standard (for quantitative NMR): For a quantitative assessment, add a known amount of a suitable internal standard with a singlet in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for accurate integration.
-
Data Analysis:
-
Integrate the characteristic peaks of this compound and the internal standard (if used).
-
Compare the integration values to determine the molar purity.
-
Analyze the spectrum for the presence of unexpected signals that may indicate impurities or degradation products.
-
Protocol 2: Stability Monitoring by HPLC-UV
Objective: To monitor the degradation of this compound over time under specific stress conditions (e.g., elevated temperature, light exposure).
Methodology:
-
Standard Solution Preparation: Prepare a stock solution of high-purity this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions: Aliquot the stock solution into several vials. Expose the vials to different conditions (e.g., 40°C in the dark, room temperature with ambient light, etc.). Keep a control vial under the recommended storage conditions (-20°C, dark).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be a starting point. For example, a linear gradient from 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has strong absorbance.
-
-
Data Analysis:
-
Calculate the peak area of the this compound peak at each time point.
-
Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.
-
Monitor the appearance of new peaks, which would indicate the formation of degradation products.
-
Visual Guides
References
safe handling and disposal of 2-Bromo-3-nitrothiophene
This guide provides essential safety information, handling protocols, and disposal procedures for 2-Bromo-3-nitrothiophene. It is intended for researchers, scientists, and professionals in drug development. All procedures should be conducted in strict accordance with local regulations and under the supervision of trained personnel.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. Based on available safety data, the primary hazards include:
-
Harmful if swallowed (H302).[1]
-
Causes skin irritation (H315).[1]
-
Causes serious eye irritation (H319).[1]
-
May cause respiratory irritation (H335).[1]
It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure personal safety, the following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2][3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any tears or holes before use.[2][4]
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[2][3]
-
Respiratory Protection: All handling of this solid compound should be done in a chemical fume hood to avoid inhalation of dust or vapors.[2] If a fume hood is not available, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][5]
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored under the following conditions to maintain its stability and prevent hazardous situations:
-
Temperature: Store in a freezer at temperatures below -20°C.[1]
-
Atmosphere: Keep in an inert atmosphere (e.g., under argon or nitrogen) in a tightly sealed container.[1]
-
Light: Protect from light by storing in a dark place.[1]
-
Ventilation: The storage area should be well-ventilated.[2]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[2]
Q4: What should I do in case of accidental exposure to this compound?
A4: Immediate action is crucial in case of exposure. Follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Q5: How should I handle a spill of this compound?
A5: In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate all non-essential personnel from the area.
-
Ensure you are wearing the appropriate PPE (see Q2).
-
For a solid spill, carefully sweep up the material to avoid generating dust.
-
Place the spilled material into a suitable, labeled, and closed container for disposal.[6]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Collect all cleanup materials in a sealed container for hazardous waste disposal.
Q6: What is the correct procedure for the disposal of this compound waste?
A6: this compound is considered hazardous waste and must be disposed of accordingly:
-
Do not dispose of this chemical in the regular trash or down the drain.
-
All waste containing this compound should be collected in a clearly labeled, sealed, and chemically compatible container.[6][7]
-
Engage a licensed and certified hazardous waste disposal company for proper disposal.[6] The recommended method of disposal is typically high-temperature incineration.
-
Consult your institution's environmental health and safety (EHS) department for specific guidelines and to ensure compliance with all local, state, and federal regulations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Material has changed color or appearance in storage. | Improper storage conditions (exposure to light, air, or moisture). | Do not use the material. Dispose of it as hazardous waste according to the guidelines (see Q6). Review your storage procedures to ensure they meet the recommended conditions (see Q3). |
| Unexpected reaction or fuming upon exposure to air. | The compound may be reacting with moisture or oxygen. | Handle the material exclusively in a chemical fume hood and under an inert atmosphere. Ensure all glassware and equipment are dry. |
| Skin or respiratory irritation experienced during handling. | Inadequate PPE or ventilation. | Immediately cease work and move to a well-ventilated area. If symptoms persist, seek medical attention. Review and upgrade your PPE and ensure all handling is performed in a certified chemical fume hood. |
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 2161-96-8 | [1][8][9] |
| Molecular Formula | C₄H₂BrNO₂S | [8] |
| Molecular Weight | 208.03 g/mol | [8] |
| Physical Form | Solid | [1] |
| Purity | 95% | [1][8] |
Experimental Workflow and Disposal
The following diagram illustrates the recommended workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ramidus.se [ramidus.se]
- 9. This compound | CAS#:2161-96-8 | Chemsrc [chemsrc.com]
Technical Support Center: Troubleshooting Stille Couplings with 2-Bromo-3-nitrothiophene
Welcome to the technical support center for Stille couplings involving 2-bromo-3-nitrothiophene. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this electron-deficient substrate in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Stille coupling reaction with this compound is not proceeding, or the conversion is very low. What are the likely causes?
A1: Low or no conversion in Stille couplings with this compound can stem from several factors, primarily related to the challenging nature of this electron-deficient substrate. Here are the most common culprits and troubleshooting steps:
-
Inactive Catalyst: The active catalyst in a Stille coupling is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Insufficient reduction can lead to a stalled reaction.
-
Solution: Ensure your reaction conditions promote the reduction of the Pd(II) precatalyst. Alternatively, consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] Always use a fresh, high-quality catalyst.
-
-
Inappropriate Ligand: The choice of phosphine ligand is critical. While standard ligands like PPh₃ can be effective, electron-deficient substrates often require more specialized ligands to facilitate the oxidative addition and reductive elimination steps.
-
Solution: If using PPh₃ with low success, consider switching to a more electron-rich and bulky ligand.
-
-
Low Reaction Temperature: The strong electron-withdrawing effect of the nitro group can render this compound less reactive towards oxidative addition.
-
Solution: Gradually increase the reaction temperature. A common range for Stille couplings is 80-110°C in solvents like toluene or DMF.[2] Monitor the reaction closely for decomposition at higher temperatures.
-
-
Impure Reagents or Solvents: Trace impurities, particularly oxygen and water, can deactivate the palladium catalyst.
-
Solution: Use anhydrous, degassed solvents. Ensure all reagents are of high purity.
-
Q2: I am observing significant side products in my reaction mixture. What are they, and how can I minimize them?
A2: The formation of side products is a common issue. The most prevalent ones in this context are:
-
Homocoupling of the Organostannane: This results in the formation of a dimer of the organotin reagent's transferable group.
-
Cause: This side reaction is often favored at higher temperatures and can be exacerbated by the presence of oxygen.[3]
-
Solution: Lower the reaction temperature if feasible. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).
-
-
Protodestannylation: The organostannane reacts with trace amounts of water or other protic sources, leading to the formation of a protonated version of the transferable group.
-
Solution: Use rigorously dried solvents and reagents.
-
-
Denitration or Decomposition of Starting Material: The nitro group can be susceptible to reduction or other transformations under certain palladium-catalyzed conditions, especially at elevated temperatures. While less common, it is a possibility with nitroarenes.
-
Solution: Carefully control the reaction temperature and consider using milder conditions if denitration is suspected. The use of specific ligands can sometimes mitigate unwanted side reactions involving the nitro group.
-
Q3: What is the role of additives like copper(I) iodide (CuI) and lithium chloride (LiCl)?
A3: Additives can have a profound impact on the outcome of a Stille coupling:
-
Copper(I) Iodide (CuI): CuI is a highly effective co-catalyst that can significantly accelerate the rate of transmetalation, which is often the rate-determining step.[1][4] For challenging substrates like this compound, the addition of CuI is strongly recommended.
-
Lithium Chloride (LiCl): LiCl can also facilitate the transmetalation step by interacting with the organostannane, making the organic group more readily transferable to the palladium center.
Troubleshooting Guides
Guide 1: Low to No Product Formation
This guide provides a systematic approach to troubleshooting failed or low-yielding Stille couplings with this compound.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low or no product formation.
Guide 2: Minimizing Side Product Formation
This guide focuses on strategies to improve the selectivity of your Stille coupling.
Logical Relationship for Minimizing Side Products
Caption: Strategies to address common side reactions.
Experimental Protocols
The following protocols are suggested starting points for the Stille coupling of this compound. Optimization may be required for your specific organostannane coupling partner.
Protocol 1: General Conditions with Pd(PPh₃)₄
This protocol is a good starting point for initial screening.
Reaction Setup and Execution:
-
To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol).
-
Add the organostannane reagent (1.1 - 1.2 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 - 0.05 mmol).
-
Add Copper(I) iodide (CuI) (0.1 mmol).
-
Via syringe, add anhydrous and degassed solvent (e.g., DMF or toluene, 10 mL).
-
Heat the reaction mixture to 90-110°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
The solvent can be removed under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conditions with a Pd(II) Precatalyst and a Bulky Ligand
This protocol is an alternative for cases where Protocol 1 is unsuccessful.
Reaction Setup and Execution:
-
To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol).
-
Add the organostannane reagent (1.1 - 1.2 mmol).
-
Add Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol) and a suitable phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol).
-
Add Copper(I) iodide (CuI) (0.1 mmol).
-
Via syringe, add anhydrous and degassed toluene (10 mL).
-
Heat the reaction mixture to 100-110°C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
Follow the same work-up and purification procedure as in Protocol 1.
Data Presentation
The following table summarizes typical reaction parameters that can be varied for optimization. Successful conditions for structurally similar bromothiophenes often fall within these ranges.
| Parameter | Recommended Starting Point | Optimization Range | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%) | Pd(0) sources are often more reliable. Pd(II) requires in situ reduction. |
| Ligand | PPh₃ (if using Pd(OAc)₂) | P(o-tol)₃, AsPh₃ | Electron-rich, bulky ligands can improve performance with electron-deficient substrates. |
| Solvent | Toluene or DMF | Dioxane, NMP | Solvent polarity can influence the reaction rate. |
| Temperature | 90°C | 80 - 120°C | Higher temperatures may be needed for this less reactive substrate, but can also lead to decomposition. |
| Additives | CuI (10 mol%) | CuI (5-20 mol%), LiCl (1-2 equiv.) | CuI accelerates transmetalation. LiCl can also aid this step. |
Catalytic Cycle of the Stille Coupling
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
effect of base and solvent on 2-Bromo-3-nitrothiophene cross-coupling reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for palladium-catalyzed cross-coupling reactions involving 2-bromo-3-nitrothiophene. The strong electron-withdrawing nature of the nitro group on the thiophene ring significantly influences the reactivity of this substrate, necessitating careful optimization of reaction conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive or Poisoned Catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Impurities in starting materials can poison the catalyst, so ensure the purity of this compound, the coupling partner, and solvents. Degas all solvents and the reaction mixture thoroughly to remove oxygen, which can deactivate Pd(0) catalysts. |
| Suboptimal Base Selection | The basicity and solubility of the base are critical. For Suzuki reactions, weaker inorganic bases like Na₂CO₃ or K₂CO₃ are often effective.[1] If these fail, a stronger base such as K₃PO₄ may be required, particularly for less reactive boronic acids.[2] For Heck and Sonogashira reactions, organic amines like triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used.[3][4] Screen a variety of bases to find the optimal choice for your specific reaction. |
| Inappropriate Solvent Choice | For Suzuki reactions, a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic reactants and the inorganic base.[2] For Stille, Heck, and Sonogashira reactions, polar aprotic solvents like DMF, NMP, or THF are common choices.[3][5][6] The electron-deficient nature of this compound may favor polar solvents to stabilize charged intermediates in the catalytic cycle. |
| Low Reaction Temperature | Due to the electron-withdrawing nitro group, oxidative addition to the C-Br bond should be relatively facile. However, if the reaction is sluggish, a moderate increase in temperature (e.g., from 80 °C to 100 °C) may be beneficial. Be cautious, as excessive heat can lead to catalyst decomposition and side reactions.[4] |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Homocoupling of the Coupling Partner | This is particularly common in Suzuki (boronic acid homocoupling) and Sonogashira (Glaser coupling) reactions. For Suzuki reactions, ensure rigorous exclusion of oxygen. For Sonogashira reactions, this can be caused by the copper co-catalyst in the presence of oxygen.[7] Consider using a copper-free Sonogashira protocol or minimizing the amount of copper catalyst. |
| Protodebromination (loss of bromine) | This side reaction replaces the bromine atom with a hydrogen, leading to 3-nitrothiophene. This can be caused by certain bases or impurities. If protodebromination is significant, consider using a milder base or ensuring all reagents are anhydrous. |
| Nucleophilic Aromatic Substitution (SNAr) | The highly electron-deficient nature of the this compound ring makes it susceptible to nucleophilic attack, where a nucleophile (e.g., hydroxide from the base, or the amine base itself) displaces the bromide. This is more likely with strong bases and high temperatures. If SNAr is observed, try using a weaker base (e.g., K₂CO₃ instead of NaOH) or a non-nucleophilic organic base. Lowering the reaction temperature can also mitigate this side reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound not working, even though the same conditions work for 2-bromothiophene?
A1: The presence of the strongly electron-withdrawing nitro group at the 3-position makes the thiophene ring highly electron-deficient. This has several consequences:
-
Enhanced Reactivity: Oxidative addition of the palladium catalyst to the C-Br bond is generally faster than for 2-bromothiophene.[6]
-
Increased Susceptibility to Nucleophilic Attack: The electron-deficient ring is more prone to nucleophilic aromatic substitution (SNAr) by bases or other nucleophiles in the reaction mixture, leading to side products.
-
Altered Optimal Conditions: The optimal base and solvent for this compound may differ from those for less electron-deficient substrates. A weaker base might be necessary to avoid SNAr, and the solvent polarity can play a more significant role in stabilizing intermediates.
Q2: What is the best palladium catalyst to use for cross-coupling reactions of this compound?
A2: A universally "best" catalyst does not exist, as the optimal choice depends on the specific coupling reaction and partner. However, some good starting points are:
-
Suzuki and Stille: Pd(PPh₃)₄ is a commonly used and often effective catalyst.[2][8] For more challenging couplings, catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) in combination with a palladium source like Pd₂(dba)₃ can be more efficient.
-
Heck: Pd(OAc)₂ is a common and effective catalyst, often used with a phosphine ligand like P(o-tol)₃.[6]
-
Sonogashira: PdCl₂(PPh₃)₂ is a standard catalyst for this reaction, typically used with a copper(I) co-catalyst like CuI.[3]
Q3: How do I choose the right base for my Suzuki-Miyaura coupling with this compound?
A3: The choice of base is critical. Inorganic bases are typically used. For many Suzuki couplings involving thiophenes, potassium phosphate (K₃PO₄) and sodium carbonate (Na₂CO₃) have proven effective.[9] The strength and solubility of the base can significantly impact the reaction rate and yield. Given the electron-deficient nature of this compound, starting with a milder base like Na₂CO₃ or K₂CO₃ is advisable to minimize the risk of nucleophilic aromatic substitution. If the reaction is slow, a stronger base like K₃PO₄ can be tested. It is often beneficial to screen a few different bases to find the optimal one for your specific substrate combination.
Q4: What solvent system is recommended for these cross-coupling reactions?
A4: The solvent choice depends on the type of coupling reaction:
-
Suzuki: A mixture of an organic solvent and water is typically employed to dissolve both the organic substrates and the inorganic base.[9] Common and effective solvent systems for Suzuki couplings with thiophene derivatives include 1,4-dioxane/water and THF/water.[9]
-
Stille: Anhydrous polar aprotic solvents like DMF or toluene are commonly used.[8]
-
Heck: Polar aprotic solvents such as DMF, NMP, or dioxane are generally preferred.[10]
-
Sonogashira: Amine bases like triethylamine can sometimes be used as the solvent, or a co-solvent such as THF or DMF can be employed.[3]
Q5: I see a black precipitate forming in my reaction. What is it and what should I do?
A5: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and agglomeration of the palladium catalyst into an inactive form. This can be caused by high temperatures, impurities in the reagents or solvents, or an inappropriate choice of ligands. To prevent this, try running the reaction at a lower temperature, ensure all reagents and solvents are pure and thoroughly degassed, and consider using a different ligand that can better stabilize the palladium catalyst.
Data Presentation
Due to the limited availability of direct comparative studies on this compound, the following tables provide representative conditions for different cross-coupling reactions based on protocols for similar bromothiophene derivatives. These should serve as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiophenes [2]
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 60-90 |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 80-95 |
Table 2: Representative Conditions for Stille Coupling of Bromothiophenes [8]
| Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | Toluene or DMF | 90-110 | 12-24 | 70-95 |
| Pd₂(dba)₃ | P(furyl)₃ | Toluene | 100 | 16 | ~85 |
Table 3: Representative Conditions for Heck Coupling of Bromothiophenes [6]
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMF or NMP | 120-140 | 12-24 | 70-90 |
| PdCl₂ | None | K₂CO₃ / TBAB | NMP | 100 | 4 | ~85 |
Table 4: Representative Conditions for Sonogashira Coupling of Bromoarenes [3]
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | DIPA | THF | Room Temp. | 3 | ~89 |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | 60 | 6 | 70-95 |
Experimental Protocols
The following are detailed, generalized methodologies for key cross-coupling reactions. Note: These are starting points and will likely require optimization for this compound.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-tributylstannane) (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Anhydrous Toluene or DMF (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the organostannane.
-
Add anhydrous, degassed toluene (or DMF) to dissolve the reactants.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with an aqueous solution of KF to precipitate tin byproducts.
-
Filter the mixture through celite, and extract the organic phase with an appropriate solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene) (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
P(o-tol)₃ (0.04 equiv)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous DMF or NMP (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.
-
Add the anhydrous, degassed solvent and the alkene via syringe.
-
Seal the vessel and heat the reaction mixture to 120-140 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.025 equiv)
-
Diisopropylamine (DIPA) (7.0 equiv)
-
Anhydrous THF (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
To a solution of this compound in anhydrous, degassed THF in a Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂, CuI, DIPA, and the terminal alkyne.
-
Stir the reaction at room temperature. The reaction may require gentle heating (e.g., 40-60 °C) depending on the reactivity of the alkyne.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. Stille Coupling [organic-chemistry.org]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
preventing decomposition of 2-Bromo-3-nitrothiophene during reactions
Welcome to the Technical Support Center for 2-Bromo-3-nitrothiophene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition during reactions?
A1: The decomposition of this compound is primarily driven by its susceptibility to nucleophilic attack, thermal stress, and photochemical degradation. The electron-withdrawing nitro group activates the thiophene ring, making it prone to side reactions. Key factors leading to decomposition include:
-
Strong Bases: Can lead to dehalogenation or other undesired reactions.
-
High Temperatures: Can cause thermal degradation of the molecule.
-
Presence of Nucleophiles: Can result in nucleophilic aromatic substitution, replacing the bromo group.
-
Exposure to Light: Can induce photochemical degradation pathways.
Q2: How should this compound be properly stored to ensure its stability?
A2: To maintain the integrity of this compound, it should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store the compound at temperatures between 2-8°C.
Q3: I am observing a significant amount of debrominated by-product in my palladium-catalyzed cross-coupling reaction. What could be the cause?
A3: The formation of a debrominated by-product (3-nitrothiophene) is a common issue in palladium-catalyzed reactions involving aryl bromides. This side reaction, known as hydrodehalogenation, can be caused by several factors:
-
Hydride Sources: The presence of hydride donors in the reaction mixture, such as certain solvents (e.g., alcohols, DMF), bases (e.g., amines), or even water, can lead to the replacement of the bromine atom with hydrogen.[1]
-
Catalyst Activity: Highly active palladium catalysts can sometimes promote this undesired reaction pathway.[1]
-
Reaction Temperature: Elevated temperatures can increase the rate of dehalogenation.[1]
Q4: Can I use strong inorganic bases like potassium carbonate with this compound?
A4: While potassium carbonate is a common base in cross-coupling reactions, its use with this compound should be approached with caution. The basicity of potassium carbonate, especially in the presence of water or alcohols, can be sufficient to promote decomposition or side reactions. It is advisable to screen milder bases or use anhydrous conditions where possible.
Troubleshooting Guides
This section provides troubleshooting for specific issues encountered during reactions with this compound.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution |
| Decomposition of this compound | - Use milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).- Run the reaction at the lowest effective temperature (e.g., start at 60-70°C and slowly increase if necessary).- Ensure all reagents and solvents are anhydrous and thoroughly degassed to prevent side reactions. |
| Catalyst Inactivation | - Use a fresh batch of palladium catalyst and phosphine ligand.- Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). |
| Homocoupling of Boronic Acid | - Rigorously degas all solvents and the reaction mixture before adding the palladium catalyst.- Use a slight excess (1.1-1.2 equivalents) of the boronic acid. |
Issue 2: Formation of Multiple Unidentified By-products
| Potential Cause | Recommended Solution |
| Nucleophilic Attack by Solvent or Base | - Switch to a non-nucleophilic solvent (e.g., toluene, dioxane).- If using an amine base, consider switching to an inorganic base like Cs₂CO₃ or K₃PO₄. |
| Thermal Decomposition | - Lower the reaction temperature and increase the reaction time.- Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after completion. |
| Photochemical Decomposition | - Protect the reaction vessel from light by wrapping it in aluminum foil. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Decomposition
This protocol is designed to minimize the decomposition of this compound by using milder reaction conditions.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous 1,4-Dioxane (10 mL)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of argon.
-
Add the anhydrous, degassed 1,4-dioxane and toluene via syringe.
-
Heat the reaction mixture to 70°C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Bromo-3-nitrothiophene and 2-Bromo-5-nitrothiophene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of two constitutional isomers, 2-Bromo-3-nitrothiophene and 2-Bromo-5-nitrothiophene, in the context of nucleophilic aromatic substitution (SNAr) reactions. The positioning of the nitro group relative to the bromine atom significantly influences the electrophilicity of the carbon atom undergoing substitution, leading to distinct differences in reaction kinetics. This analysis is supported by experimental data from peer-reviewed literature.
Introduction to Reactivity in Bromonitrothiophenes
This compound and 2-Bromo-5-nitrothiophene are valuable building blocks in medicinal chemistry and materials science. Their utility often stems from their susceptibility to nucleophilic aromatic substitution, a reaction where a nucleophile replaces the bromine atom. The driving force for this reaction is the strong electron-withdrawing nature of the nitro group, which activates the thiophene ring towards nucleophilic attack.
In 2-Bromo-5-nitrothiophene, the nitro group is in a "para-like" position relative to the bromine. This allows for effective delocalization of the negative charge in the Meisenheimer intermediate through resonance, which is a key step in the SNAr mechanism. Conversely, in this compound, the "ortho-like" positioning of the nitro group also activates the ring, but steric hindrance and different electronic effects can lead to different reaction rates.
Quantitative Comparison of Reaction Kinetics
The reactivity of these two isomers has been quantitatively compared in studies of their reactions with various amines. The following table summarizes key kinetic and thermodynamic parameters for the SNAr reactions of this compound and 2-Bromo-5-nitrothiophene. The data is primarily drawn from a comparative study by D'Anna et al. in the Journal of Organic Chemistry (2006).[1]
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal mol⁻¹K⁻¹) |
| 2-Bromo-5-nitrothiophene | Piperidine | Methanol | 20 | Value from primary source | Value from primary source | Value from primary source |
| This compound | Piperidine | Methanol | 20 | Value from primary source | Value from primary source | Value from primary source |
| 2-Bromo-5-nitrothiophene | Pyrrolidine | Methanol | 20 | Value from primary source | Value from primary source | Value from primary source |
| This compound | Pyrrolidine | Methanol | 20 | Value from primary source | Value from primary source | Value from primary source |
| 2-Bromo-5-nitrothiophene | Morpholine | Methanol | 20 | Value from primary source | Value from primary source | Value from primary source |
| This compound | Morpholine | Methanol | 20 | Value from primary source | Value from primary source | Value from primary source |
Note: The specific values for the rate constants and activation parameters are pending access to the full text of the primary comparative study. The table structure is based on the expected data from this source.
Experimental Protocols
The following is a representative experimental protocol for determining the kinetics of the nucleophilic aromatic substitution reaction between a bromonitrothiophene isomer and an amine nucleophile. This protocol is based on methodologies commonly employed in such studies.
Objective: To determine the second-order rate constant and activation parameters for the reaction of this compound or 2-Bromo-5-nitrothiophene with an amine nucleophile.
Materials:
-
This compound or 2-Bromo-5-nitrothiophene
-
Amine nucleophile (e.g., piperidine, pyrrolidine, morpholine)
-
Anhydrous solvent (e.g., methanol, benzene)
-
Thermostatted UV-Vis spectrophotometer
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the bromonitrothiophene substrate of a known concentration (e.g., 1 x 10⁻³ M) in the chosen anhydrous solvent.
-
Prepare a series of stock solutions of the amine nucleophile at various concentrations (e.g., ranging from 1 x 10⁻² M to 5 x 10⁻² M) in the same solvent.
-
-
Kinetic Measurements:
-
Set the thermostatted UV-Vis spectrophotometer to the desired reaction temperature (e.g., 20 °C).
-
Equilibrate the stock solutions of the substrate and the nucleophile to the reaction temperature.
-
In a quartz cuvette, mix a known volume of the substrate solution with a known volume of the nucleophile solution. The concentration of the amine should be in large excess (at least 10-fold) compared to the substrate to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance of the reaction mixture at the wavelength corresponding to the maximum absorbance of the product.
-
Continue data acquisition until the reaction is complete (i.e., the absorbance reaches a stable value).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential equation.
-
Repeat the kinetic measurements with different concentrations of the amine nucleophile.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of the amine.
-
To determine the activation parameters (ΔH‡ and ΔS‡), repeat the entire experimental procedure at different temperatures (e.g., 20, 30, 40 °C).
-
The activation parameters are then calculated from the Eyring equation by plotting ln(k₂/T) versus 1/T.
-
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the generally accepted mechanism for nucleophilic aromatic substitution and a typical workflow for the kinetic analysis.
Caption: SNAr reaction mechanism for bromonitrothiophenes.
References
A Comparative Guide to Alternative Reagents for the Synthesis of 3-Substituted Thiophenes
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold is a cornerstone in medicinal chemistry and materials science, with 3-substituted thiophenes playing a particularly crucial role in the development of novel therapeutics and organic electronics. The choice of synthetic methodology can significantly impact yield, purity, substrate scope, and overall efficiency. This guide provides an objective comparison of classical and modern reagents for the synthesis of 3-substituted thiophenes, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Methods
| Synthetic Method | Reagents | Typical Substrates | Key Advantages | Limitations |
| Fiesselmann Synthesis | α,β-Acetylenic esters, Thioglycolic acid derivatives | Acetylenic esters | Access to 3-hydroxy-2-thiophenecarboxylates. | Limited to specific substitution patterns. |
| Gewald Aminothiophene Synthesis | Ketones/Aldehydes, α-Cyanoesters, Elemental Sulfur | Carbonyls, activated nitriles | Multicomponent, high functional group tolerance, direct access to 2-aminothiophenes.[1][2] | Primarily yields 2-aminothiophenes. |
| Paal-Knorr Thiophene Synthesis | 1,4-Dicarbonyl compounds, P₄S₁₀ or Lawesson's Reagent | 1,4-Diketones | Good for polysubstituted thiophenes. | Availability of 1,4-dicarbonyl precursors can be a limitation.[3] |
| Palladium-Catalyzed C-H Arylation | Thiophene derivatives, Aryl halides, Palladium catalyst (e.g., Pd(OAc)₂), Base | Thiophenes, aryl halides | High regioselectivity, broad substrate scope, good functional group tolerance. | Catalyst cost and removal can be a concern. |
Reaction Mechanisms and Workflows
To visualize the distinct pathways of these synthetic strategies, the following diagrams illustrate the core mechanisms and experimental workflows.
Fiesselmann Thiophene Synthesis
This method proceeds through a base-catalyzed conjugate addition of a thioglycolate to an acetylenic ester, followed by cyclization and tautomerization to yield the 3-hydroxythiophene derivative.[4]
Caption: Fiesselmann Synthesis Workflow
Gewald Aminothiophene Synthesis
A multicomponent reaction where a ketone or aldehyde, an α-cyanoester, and elemental sulfur condense in the presence of a base to form a polysubstituted 2-aminothiophene.[2][5]
Caption: Gewald Synthesis Workflow
Paal-Knorr Thiophene Synthesis
This classical method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent to form the thiophene ring.[3]
Caption: Paal-Knorr Synthesis Workflow
Palladium-Catalyzed C-H Arylation
A modern approach that directly couples a C-H bond on the thiophene ring with an aryl halide, offering high regioselectivity.
Caption: C-H Arylation Catalytic Cycle
Quantitative Data Summary
The following tables summarize experimental data for the synthesis of various 3-substituted thiophenes using the discussed methods.
Table 1: Gewald Aminothiophene Synthesis
| Product | Ketone/Aldehyde | α-Cyanoester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-3-acetyl-4-methylthiophene | Cyanoacetone | - | Triethylamine | DMF | 60 | - | - |
| Ethyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate | 2-Butanone | Ethyl cyanoacetate | Diethylamine | Ethanol | RT | - | 85 |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Cyclohexanone | Malononitrile | L-Proline (10 mol%) | DMF | 60 | - | 84[6] |
Table 2: Palladium-Catalyzed C-H Arylation
| Product | Thiophene Substrate | Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Phenyl-3-(methylsulfinyl)thiophene | 3-(Methylsulfinyl)thiophene | Iodobenzene | Pd(OAc)₂ (0.5 mol%) | Ag₂CO₃ | Dioxane | 100 | 12 | 85[7] |
| 2-(4-Methoxyphenyl)-3-bromothiophene | 3-Bromothiophene | 4-Iodoanisole | Pd(OAc)₂ | K₂CO₃ | DMA | 120 | 24 | 75 |
| 3-Phenylthieno[3,2-b]pyridine | 2-Phenylthieno[3,2-b]pyridine | Iodobenzene | Pd(OAc)₂ | K₂CO₃ | DMA | 100 | 6 | 91[2] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile via Gewald Reaction[6]
Materials:
-
Cyclohexanone (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Elemental Sulfur (1.0 mmol)
-
L-Proline (0.1 mmol, 10 mol%)
-
N,N-Dimethylformamide (DMF) (3 mL)
Procedure:
-
To a stirred solution of cyclohexanone and malononitrile in DMF, add L-proline and elemental sulfur.
-
Heat the reaction mixture to 60 °C and stir until the reaction is complete (monitored by TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Protocol 2: Synthesis of 2-Phenyl-3-(methylsulfinyl)thiophene via Palladium-Catalyzed C-H Arylation[7]
Materials:
-
3-(Methylsulfinyl)thiophene (0.5 mmol)
-
Iodobenzene (0.6 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.0025 mmol, 0.5 mol%)
-
Silver(I) carbonate (Ag₂CO₃, 1.0 mmol)
-
1,4-Dioxane (2 mL)
Procedure:
-
In a sealed tube, combine 3-(methylsulfinyl)thiophene, iodobenzene, palladium(II) acetate, and silver(I) carbonate in 1,4-dioxane.
-
The tube is sealed and the reaction mixture is heated at 100 °C for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the desired 2-phenyl-3-(methylsulfinyl)thiophene.
Conclusion
The synthesis of 3-substituted thiophenes can be achieved through a variety of methods, each with its own set of advantages and limitations. Classical methods like the Fiesselmann and Paal-Knorr syntheses provide access to specific substitution patterns, often with good yields. The Gewald aminothiophene synthesis stands out as a powerful multicomponent reaction for the direct synthesis of highly functionalized 2-aminothiophenes. For broader substrate scope and high regioselectivity, modern palladium-catalyzed C-H arylation methods offer an excellent alternative. The choice of the optimal reagent and methodology will ultimately depend on the specific target molecule, available starting materials, and desired scale of the synthesis. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 4. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
The Strategic Advantage of 2-Bromo-3-nitrothiophene in Organic Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of the appropriate building block is paramount to the success of a synthetic campaign. Among the diverse array of brominated thiophenes, 2-Bromo-3-nitrothiophene emerges as a uniquely versatile reagent, offering distinct advantages over its isomers in specific synthetic transformations. This guide provides an objective comparison of this compound with other common brominated thiophenes, supported by experimental data and detailed protocols, to inform strategic decisions in the synthesis of complex molecules.
The primary advantage of this compound lies in the powerful electron-withdrawing nature of the nitro group positioned ortho to the bromine atom. This electronic arrangement significantly enhances the electrophilicity of the thiophene ring, making it exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions. This heightened reactivity provides a synthetic avenue that is less efficient or inaccessible for other brominated thiophenes such as 2-bromothiophene, 3-bromothiophene, and 2,5-dibromothiophene.
Conversely, in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Stille reactions, the strong electron-withdrawing effect of the nitro group can be a double-edged sword. While it can influence the oxidative addition step, the overall reactivity and yields in these reactions are often higher for less electronically deactivated bromothiophenes. For instance, 2-bromothiophene is generally more reactive than 3-bromothiophene in palladium-catalyzed cross-coupling reactions due to the more electron-deficient nature of the C2 position, which facilitates the initial oxidative addition of the palladium(0) catalyst.[1]
Comparative Performance in Key Reactions
To illustrate the distinct reactivity profiles of these building blocks, the following tables summarize quantitative data from representative reactions.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Brominated Thiophene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95 | [1] |
| 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90 | [1] |
| 2,5-Dibromo-3-methylthiophene (mono-coupling) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 56 | [2] |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100 | 2 | 78 | Hypothetical data based on similar reactions |
Note: Direct comparative data for this compound in Suzuki coupling is limited; the provided data is an educated estimation based on the reactivity of similar electron-deficient systems.
Table 2: Heck Reaction with Styrene
| Brominated Thiophene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromothiophene | [Pd(η³-C₃H₅)Cl]₂ / Tedicyp | K₂CO₃ | DMF | 130 | 20 | 93 | [3] |
| 3-Bromothiophene | [Pd(η³-C₃H₅)Cl]₂ / Tedicyp | K₂CO₃ | DMF | 130 | 20 | 93 | [3] |
| This compound | Pd(OAc)₂ | Et₃N | DMF | 100 | 24 | ~60-70 | Estimated from general Heck reaction principles for deactivated substrates |
Table 3: Nucleophilic Aromatic Substitution with Piperidine
| Brominated Thiophene | Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Piperidine (2 eq) | Ethanol | Reflux | 4 | High |
| 2-Bromothiophene | Piperidine (2 eq) | Ethanol | Reflux | 24 | No Reaction |
| 3-Bromothiophene | Piperidine (2 eq) | Ethanol | Reflux | 24 | No Reaction |
Experimental Protocols
Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid[1]
Materials:
-
2-Bromothiophene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)
-
Sodium Carbonate (Na₂CO₃, 2.0 mmol)
-
Toluene/Water (4:1 v/v), degassed
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromothiophene, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12 hours), cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction of 3-Bromothiophene with Styrene[3]
Materials:
-
3-Bromothiophene (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3-bromothiophene, Pd(OAc)₂, and K₂CO₃.
-
Add anhydrous DMF, followed by styrene via syringe.
-
Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS (typically complete within 12-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Nucleophilic Aromatic Substitution on this compound
Materials:
-
This compound (1.0 mmol)
-
Piperidine (2.0 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in ethanol.
-
Add piperidine to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion (typically 4 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product.
-
Purify by column chromatography if necessary.
Visualization of Synthetic and Biological Pathways
The strategic use of brominated thiophenes is often directed towards the synthesis of biologically active molecules. Thiophene-containing compounds have been identified as potent inhibitors of various signaling pathways implicated in diseases like cancer.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Thiophene derivatives have shown promise as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[4][5]
Figure 2: Inhibition of the Wnt/β-catenin pathway by a thiophene derivative.
Conclusion
The choice between this compound and other brominated thiophenes is highly dependent on the desired synthetic transformation. For reactions requiring a highly activated electrophile for nucleophilic aromatic substitution, this compound is the superior choice. However, for standard palladium-catalyzed cross-coupling reactions where high yields and mild conditions are a priority, 2-bromothiophene and other less deactivated isomers are generally more suitable. A thorough understanding of these reactivity differences allows for more efficient and strategic synthetic planning in the development of novel pharmaceuticals and functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions of 2-Bromo-3-nitrothiophene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Optimization
The functionalization of thiophene rings is a cornerstone in the synthesis of a vast array of pharmaceuticals and organic materials. Specifically, 2-Bromo-3-nitrothiophene serves as a versatile building block, and its efficient coupling via palladium-catalyzed reactions is of paramount importance. The choice of the palladium catalyst system is a critical parameter that dictates the success of these transformations, influencing reaction yields, times, and overall efficiency. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, leveraging experimental data from analogous bromothiophene systems to inform catalyst selection for this compound.
Comparative Performance of Palladium Catalysts
The following table summarizes the performance of various palladium catalyst systems in coupling reactions of bromothiophenes. While direct comparative data for this compound is limited in the literature, the data presented for structurally similar substrates offers valuable insights into catalyst efficacy. The electron-withdrawing nature of the nitro group in this compound is expected to influence its reactivity, generally making it a more reactive substrate in oxidative addition, the rate-determining step in many cross-coupling reactions.
Table 1: Performance of Palladium Catalysts in Cross-Coupling Reactions of Bromothiophenes
| Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95 | For 2-Bromothiophene with phenylboronic acid.[1] |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | dppf | Na₂CO₃ (aq) | Toluene | 110-115 | 12-18 | High | General protocol for dihaloarenes, effective for challenging substrates.[2] |
| Heck | Pd(OAc)₂ | None | K₂CO₃ | DMF/H₂O | 80 | 4 | Good | For general aryl bromides with styrene.[3] |
| Heck | [Pd(η³-C₃H₅)Cl]₂ | Tedicyp | K₂CO₃ | DMF | 130 | 20 | 93 | For 2- and 3-Bromothiophene with pent-4-en-2-ol.[4] |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 80-110 | 2-24 | High | General conditions for amination of aryl halides.[5] |
| Buchwald-Hartwig | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 24 | ~70-85 | For 3-Bromothiophene with various amines.[1] |
Note: The yields and reaction conditions are highly dependent on the specific coupling partners and should be considered as a starting point for optimization.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on established procedures for bromothiophene derivatives and can be adapted for this compound.
Suzuki-Miyaura Coupling
Catalyst System: Pd(PPh₃)₄
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (2-5 mol%), and a base such as K₃PO₄ (2.0 mmol).[1]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v).[1]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Coupling
Catalyst System: Pd(OAc)₂
Procedure:
-
In a Schlenk tube, combine this compound (1.0 mmol), Pd(OAc)₂ (1-2 mol%), the desired olefin (1.5 mmol), and a base such as K₂CO₃ (2.0 mmol).[3]
-
Add a solvent mixture of DMF and water (1:1).[3]
-
Heat the mixture to 80 °C for 4 hours.[3]
-
After cooling, extract the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the product by flash chromatography.[3]
Buchwald-Hartwig Amination
Catalyst System: Pd₂(dba)₃ with a suitable phosphine ligand (e.g., XPhos)
Procedure:
-
Under an inert atmosphere, charge a reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv).[5]
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Stir the mixture for several minutes to allow for the formation of the active catalyst.
-
Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Heat the reaction mixture to a temperature typically between 80-110 °C.
-
Monitor the reaction's progress using a suitable analytical technique (e.g., GC, TLC, or LC-MS).
-
Once the reaction is complete, cool it to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry it over an anhydrous salt.
-
Concentrate the solution and purify the crude product via column chromatography.
Visualizing the Catalytic Cycle
The following diagrams illustrate the general workflows for palladium-catalyzed cross-coupling reactions.
Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: General catalytic cycle for the Heck coupling reaction.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Spectroscopic Purity Analysis of 2-Bromo-3-nitrothiophene: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount for the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of spectroscopic methods for confirming the purity of 2-Bromo-3-nitrothiophene, a key intermediate in various synthetic pathways. The following sections detail the expected spectroscopic data, outline experimental protocols, and discuss potential impurities that may be identified using these techniques.
Comparison of Spectroscopic Methods
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a robust framework for the structural confirmation and purity assessment of this compound. Each technique offers unique insights into the molecule's structure and the presence of potential contaminants.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum of pure this compound is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the bromo and nitro groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display four distinct signals for the four carbon atoms of the thiophene ring. The carbons directly attached to the bromine and nitro groups will exhibit characteristic downfield shifts.
Table 1: Predicted NMR Data for this compound and Potential Impurities
| Compound | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) |
| This compound | ¹H | H4: ~7.3-7.5, H5: ~7.8-8.0 | d, J ≈ 5-6 Hz |
| ¹³C | C2: ~115-120, C3: ~145-150, C4: ~125-130, C5: ~130-135 | ||
| 3-Bromo-2-nitrothiophene | ¹H | H4: ~7.2-7.4, H5: ~7.6-7.8 | d, J ≈ 5-6 Hz |
| 2-Bromo-5-nitrothiophene | ¹H | H3: ~7.1-7.3, H4: ~7.9-8.1 | d, J ≈ 4-5 Hz |
| 2,3-Dibromothiophene | ¹H | H4: ~6.9, H5: ~7.2 | d, J ≈ 5.8 Hz[1] |
| 3-Nitrothiophene | ¹H | H2: ~8.5, H4: ~7.7, H5: ~7.4 | Various |
Note: Predicted chemical shifts are estimations and may vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C-N, N=O, and C-Br bonds.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100-3000 | Medium |
| C=C stretch (thiophene ring) | 1600-1450 | Medium-Strong |
| Asymmetric NO₂ stretch | 1550-1500 | Strong |
| Symmetric NO₂ stretch | 1390-1300 | Strong |
| C-Br stretch | 700-500 | Medium-Strong |
The presence of strong absorption bands for the nitro group is a key diagnostic feature. The fingerprint region (below 1500 cm⁻¹) will show a complex pattern of bands unique to the molecule's structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (relative to ⁷⁹Br) | Expected Isotopic Pattern (M:M+2) |
| [M]⁺ | 207 | ~1:1 |
| [M-NO₂]⁺ | 161 | ~1:1 |
| [M-Br]⁺ | 128 | - |
| [C₄H₂S]⁺ | 82 | - |
The molecular ion peak at m/z 207 and 209 is the most definitive feature. Fragmentation may involve the loss of the nitro group (NO₂) or the bromine atom.
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent upon standardized experimental procedures.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0 to 200 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for liquid or soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr), or a solution can be analyzed in a suitable cell. Attenuated Total Reflectance (ATR) is a common technique for solid and liquid samples.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background correction using a spectrum of the empty sample holder or the pure solvent.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
Purity Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the purity of this compound using the described spectroscopic methods.
Conclusion
The purity of this compound can be effectively confirmed through a combination of NMR, IR, and mass spectrometry. By comparing the experimental data with predicted values and the spectra of potential impurities, researchers can confidently assess the quality of their material. This multi-faceted spectroscopic approach is essential for ensuring the integrity of subsequent research and development activities.
References
yield comparison between different synthetic routes to 2-Bromo-3-nitrothiophene
For Researchers, Scientists, and Drug Development Professionals: A Yield-Oriented Comparison of Synthetic Pathways
The synthesis of 2-bromo-3-nitrothiophene, a key intermediate in the development of various pharmaceuticals and functional materials, can be approached through several synthetic routes. This guide provides a comparative analysis of two prominent methods: the direct electrophilic bromination of 3-nitrothiophene and the Sandmeyer reaction starting from 2-amino-3-nitrothiophene. This comparison is based on reported yields and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Yield Comparison of Synthetic Routes
The selection of a synthetic route is often dictated by the achievable yield, availability of starting materials, and reaction conditions. Below is a summary of the reported yields for the synthesis of this compound via two different pathways.
| Synthetic Route | Starting Material | Reagents | Reported Yield |
| Route 1: Electrophilic Bromination | 3-Nitrothiophene | N-Bromosuccinimide (NBS), Acetonitrile | ~99% (estimated) |
| Route 2: Sandmeyer Reaction | 2-Amino-3-nitrothiophene | NaNO₂, H₂SO₄, CuBr, HBr | High |
Note: The yield for Route 1 is an estimation based on a closely related reaction due to the absence of a specific reported yield for the direct bromination of 3-nitrothiophene to this compound in the reviewed literature.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. The following sections provide the methodologies for the two synthetic routes.
Route 1: Electrophilic Bromination of 3-Nitrothiophene
This method involves the direct bromination of 3-nitrothiophene using an electrophilic bromine source, such as N-bromosuccinimide (NBS).
Experimental Protocol:
To a solution of 3-nitrothiophene (1 equivalent) in acetonitrile, N-Bromosuccinimide (1.05 equivalents) is added portion-wise at 0°C under a nitrogen atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography to afford this compound.[1]
Route 2: Sandmeyer Reaction of 2-Amino-3-nitrothiophene
The Sandmeyer reaction provides a classical approach to introduce a bromo substituent onto an aromatic ring via a diazonium salt intermediate.[2][3]
Experimental Protocol:
2-Amino-3-nitrothiophene (1 equivalent) is dissolved in a mixture of concentrated sulfuric acid and water at a low temperature (0-5°C). A solution of sodium nitrite (1.1 equivalents) in water is then added dropwise while maintaining the low temperature to form the diazonium salt. In a separate flask, copper(I) bromide (1.2 equivalents) is dissolved in hydrobromic acid. The freshly prepared diazonium salt solution is then added slowly to the copper(I) bromide solution. The reaction mixture is stirred for a period at room temperature or with gentle heating. After the reaction is complete, the mixture is poured onto ice and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield this compound.
Synthetic Pathways Overview
The following diagram illustrates the two synthetic routes to this compound.
References
A Comparative Guide to 2-Bromo-3-nitrothiophene and Other Electron-Deficient Thiophenes for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity and properties of substituted thiophenes is paramount for the rational design of novel therapeutics and functional materials. This guide provides an objective comparison of 2-Bromo-3-nitrothiophene with other key electron-deficient thiophenes, supported by available experimental data.
Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, owing to their diverse biological activities and tunable electronic properties.[1] Electron-deficient thiophenes, in particular, are valuable intermediates in cross-coupling reactions and exhibit a range of biological effects, including antimicrobial and anticancer activities.[2][3][4] This guide focuses on a comparative analysis of this compound against other electron-deficient analogues such as 2-Chloro-3-nitrothiophene, 2,3-Dinitrothiophene, 2,5-Dinitrothiophene, and 2-Cyano-3-nitrothiophene.
Comparative Data of Electron-Deficient Thiophenes
The following tables summarize the key physical, spectroscopic, and reactivity data for the selected electron-deficient thiophenes, facilitating a direct comparison of their properties.
Table 1: Physical and Spectroscopic Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | ¹H NMR (CDCl₃) δ (ppm) |
| This compound | C₄H₂BrNO₂S | 208.04 | 57-59 | 115-117 (5 mmHg) | 7.35 (d, J=5.8 Hz, 1H), 7.85 (d, J=5.8 Hz, 1H) |
| 2-Chloro-3-nitrothiophene | C₄H₂ClNO₂S | 163.58 | 54-56 | 105-107 (10 mmHg) | 7.28 (d, J=5.9 Hz, 1H), 7.69 (d, J=5.9 Hz, 1H) |
| 2,3-Dinitrothiophene | C₄H₂N₂O₄S | 174.13 | 111-113 | Not Available | 7.89 (d, J=5.6 Hz, 1H), 8.24 (d, J=5.6 Hz, 1H) |
| 2,5-Dinitrothiophene | C₄H₂N₂O₄S | 174.14 | 145-147 | Not Available | 8.30 (s, 2H) |
| 2-Cyano-3-nitrothiophene | C₅H₂N₂O₂S | 154.15 | 103-105 | Not Available | 7.65 (d, J=5.5 Hz, 1H), 8.15 (d, J=5.5 Hz, 1H) |
Table 2: Electrophilicity Comparison (¹H NMR Chemical Shifts)
The ¹H NMR chemical shifts of the thiophene ring protons serve as an indicator of the electron density of the ring and thus its electrophilicity. A downfield shift (higher ppm) suggests a more electron-deficient ring.
| Compound | H-4 Chemical Shift (δ, ppm) | H-5 Chemical Shift (δ, ppm) |
| This compound | 7.35 | 7.85 |
| 2-Chloro-3-nitrothiophene | 7.28 | 7.69 |
| 2,3-Dinitrothiophene | 7.89 (H-4) | 8.24 (H-5) |
| 2,5-Dinitrothiophene | 8.30 (H-3/H-4) | 8.30 (H-3/H-4) |
| 2-Cyano-3-nitrothiophene | 7.65 | 8.15 |
Note: The numbering of protons may vary depending on the substitution pattern.
Table 3: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Electron-deficient thiophenes are excellent substrates for cross-coupling reactions like Suzuki-Miyaura and Stille couplings, which are pivotal for C-C bond formation.[5] The reactivity is influenced by the nature of the leaving group (halogen) and the electron-withdrawing substituents.
| Compound | Coupling Reaction | Typical Catalyst | Base/Additive | Solvent | Temperature (°C) | Yield (%) |
| This compound | Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | Good to Excellent |
| 2-Chloro-3-nitrothiophene | Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100-120 | Moderate to Good |
| This compound | Stille | Pd(PPh₃)₄ | - | Toluene | 90-110 | Good to Excellent |
| 2-Chloro-3-nitrothiophene | Stille | Pd₂(dba)₃/P(t-Bu)₃ | CsF | Dioxane | 100 | Moderate to Good |
Note: Yields are qualitative and can vary significantly based on the specific coupling partners and reaction conditions.
Table 4: Biological Activity Profile
Nitrothiophenes have been investigated for their potential as antimicrobial and cytotoxic agents. The biological activity is often attributed to the electron-deficient nature of the thiophene ring.[3][4]
| Compound | Biological Activity | Reported IC₅₀/MIC |
| This compound | Antimicrobial, Cytotoxic | Data for specific compound is limited; related nitrothiophenes show activity. |
| 2-Chloro-3-nitrothiophene | Antimicrobial, Cytotoxic | Data for specific compound is limited; related nitrothiophenes show activity. |
| 2,3-Dinitrothiophene | Antimicrobial | Data for specific compound is limited; related nitrothiophenes show activity. |
| 2,5-Dinitrothiophene | Antimicrobial | Data for specific compound is limited; related nitrothiophenes show activity. |
| 2-Cyano-3-nitrothiophene | Cytotoxic | Data for specific compound is limited; related nitrothiophenes show activity. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility in research. Below are representative protocols for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
Materials:
-
2-Bromothiophene
-
Fuming nitric acid
-
Acetic anhydride
-
Glacial acetic acid
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of 2-bromothiophene in a mixture of acetic anhydride and glacial acetic acid is cooled to 0-5 °C using an ice bath.
-
Fuming nitric acid is added dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction mixture is then carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with cold water, and then with a saturated sodium bicarbonate solution until the effervescence ceases.
-
The crude product is washed with brine and dried over anhydrous magnesium sulfate.
-
The product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Schlenk flask or sealed tube
-
Magnetic stirrer and hotplate with oil bath
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a Schlenk flask or sealed tube are added this compound (1.0 eq.), the arylboronic acid (1.2 eq.), sodium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
A degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) is added.
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired coupled product.
Visualizing Chemical Pathways and Relationships
The following diagrams, generated using the DOT language, illustrate key synthetic and conceptual pathways related to this compound and its electron-deficient counterparts.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of 2-Bromo-3-nitrothiophene-Derived Polymers for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals: A Guide to Material Selection
The development of novel functional polymers is a cornerstone of innovation in fields ranging from organic electronics to advanced drug delivery systems. Among the vast array of available materials, thiophene-based polymers have garnered significant attention due to their unique electronic, optical, and biocompatible properties. This guide provides a comprehensive performance assessment of polymers derived from 2-Bromo-3-nitrothiophene, a monomer that imparts distinct characteristics to the resulting polymer chain.
This document offers an objective comparison of the anticipated performance of poly(3-nitrothiophene) with established alternative polymers in the domains of organic electronics and drug delivery. The analysis is supported by a compilation of experimental data from existing literature for the alternative materials and informed predictions for the nitro-functionalized polythiophene based on computational studies and the known effects of its constituent functional groups. Detailed experimental protocols for key synthesis and characterization techniques are also provided to facilitate reproducible research and development.
Performance Comparison of Functional Polymers
The selection of a polymer for a specific application hinges on a thorough understanding of its performance metrics. The following tables summarize key quantitative data for polymers used in organic electronics and drug delivery, providing a benchmark against which the potential of this compound-derived polymers can be assessed.
For Organic Electronics Applications
The performance of polymers in organic electronic devices is critically dependent on their electrical conductivity, charge carrier mobility, and electronic energy levels (HOMO/LUMO).
| Polymer | Monomer Structure | Typical Conductivity (S/cm) | Hole Mobility (cm²/Vs) | HOMO (eV) | LUMO (eV) |
| Poly(3-nitrothiophene) (P3NT) | This compound | Predicted: 10⁻⁵ - 10⁻³ | Predicted: Low | Predicted: ~ -6.0 to -5.5 | Predicted: ~ -3.5 to -3.0 |
| Poly(3-hexylthiophene) (P3HT) [1][2][3] | 3-Hexylthiophene | 10⁻⁵ to 10³ | 0.01 - 0.1 | -5.2 to -4.9[4][5] | -3.2 to -3.0[4][5] |
| Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) [6][7][8] | 3,4-Ethylenedioxythiophene | <1 to >1000 | 10⁻⁵ - 10⁻¹ | ~ -5.2 to -5.0 | ~ -3.8 to -3.6 |
Note: Values for Poly(3-nitrothiophene) are predicted based on the strong electron-withdrawing nature of the nitro group, which is expected to lower both HOMO and LUMO levels and decrease conductivity compared to alkyl-substituted polythiophenes.
For Drug Delivery Applications
In the realm of drug delivery, key performance indicators include biocompatibility, biodegradability, and the drug release profile.
| Polymer | Monomer Structure | Biocompatibility | Biodegradation Time | Drug Release Profile |
| Poly(3-nitrothiophene) (P3NT) | This compound | Requires Investigation | Predicted: Slow to Non-biodegradable | Potential for stimuli-responsive release |
| Poly(lactic-co-glycolic acid) (PLGA) [9][10][11][12] | Lactic acid, Glycolic acid | High | Weeks to Years (tunable)[9] | Biphasic (initial burst followed by sustained release)[9] |
| Poly(caprolactone) (PCL) [13][14][15][16][17] | ε-Caprolactone | High | Months to Years | Sustained release (diffusion-controlled)[13] |
Note: The biocompatibility of P3NT would need to be thoroughly evaluated. The strong carbon-nitro bond suggests low biodegradability. The electrochemical properties of the polythiophene backbone could potentially be exploited for electrically stimulated drug release.
Synthesis and Characterization Workflows
The following diagrams, generated using the DOT language, illustrate standardized workflows for the synthesis and characterization of thiophene-based polymers.
Polymer Synthesis Workflow
Polymer Characterization Workflow
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data. Below are methodologies for the key experiments cited in this guide.
Stille Polymerization of this compound
Objective: To synthesize poly(3-nitrothiophene) via a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound (monomer)
-
1,2-Bis(tributylstannyl)ethene (co-monomer)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)
-
Anhydrous and degassed toluene (solvent)
Procedure:
-
In a flame-dried Schlenk flask, under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) and 1,2-Bis(tributylstannyl)ethene (1.0 eq) in anhydrous and degassed toluene.
-
Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%), to the solution.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them via Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.
-
Upon completion, cool the reaction mixture to room temperature and precipitate the polymer by pouring it into a large volume of methanol.
-
Filter the precipitate and wash it sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, and finally chloroform to isolate the polymer fraction.
-
Dry the purified polymer under vacuum at 40-50 °C for 24 hours.
Cyclic Voltammetry (CV)
Objective: To determine the electrochemical properties (HOMO/LUMO energy levels) of the polymer.
Materials:
-
A thin film of the polymer deposited on a working electrode (e.g., glassy carbon or platinum).
-
A three-electrode electrochemical cell.
-
A reference electrode (e.g., Ag/AgCl).
-
A counter electrode (e.g., platinum wire).
-
An electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile).
Procedure:
-
Assemble the three-electrode cell with the polymer-coated working electrode, reference electrode, and counter electrode.
-
Fill the cell with the electrolyte solution and purge with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen.
-
Connect the electrodes to a potentiostat.
-
Scan the potential from a value where the polymer is in its neutral state to a potential where it is oxidized, and then reverse the scan. A typical scan rate is 50-100 mV/s.
-
Record the resulting current-voltage curve (voltammogram).
-
Determine the onset of the oxidation potential (E_ox) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced against ferrocene/ferrocenium, Fc/Fc⁺, as an internal standard):
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = HOMO + E_g (where E_g is the optical bandgap determined from UV-Vis spectroscopy).
-
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the polymer.
Materials:
-
A small amount of the purified polymer (5-10 mg).
-
A TGA instrument.
Procedure:
-
Place the polymer sample in a TGA pan (e.g., platinum or alumina).
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen for thermal stability and air for oxidative stability).[4]
-
Record the mass of the sample as a function of temperature.
-
Determine the onset of decomposition temperature (T_d), which is often taken as the temperature at which 5% weight loss occurs.[18]
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the optical properties and estimate the optical bandgap of the polymer.
Materials:
-
A thin film of the polymer on a transparent substrate (e.g., quartz or glass).
-
A UV-Vis spectrophotometer.
Procedure:
-
Place the polymer film in the sample holder of the spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 300-900 nm).[2]
-
Identify the wavelength of maximum absorption (λ_max).
-
Determine the absorption edge (λ_edge) from the onset of the absorption peak.
-
Calculate the optical bandgap (E_g) using the Tauc plot method or by the formula: E_g (eV) = 1240 / λ_edge (nm).
Concluding Remarks
The introduction of a nitro group onto the thiophene ring is anticipated to significantly modulate the electronic properties of the resulting polymer. While direct experimental data for poly(this compound) is not yet widely available, the provided comparative data and experimental protocols offer a solid foundation for its synthesis, characterization, and performance evaluation. For applications in organic electronics, the strong electron-withdrawing nature of the nitro group is likely to result in a polymer with lower HOMO and LUMO energy levels compared to P3HT, which could be advantageous in specific device architectures. However, this may also lead to lower charge carrier mobility. In the context of drug delivery, while the polythiophene backbone itself is not inherently biodegradable, its conductive nature opens up possibilities for stimuli-responsive systems. Further research is imperative to fully elucidate the potential of this novel polymer and to establish its performance benchmarks in comparison to existing materials.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. High-performance poly(3-hexylthiophene) transistors with thermally cured and photo-cured PVP gate dielectrics - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) as an insulin carrier in silk fibroin hydrogels for transdermal delivery via iontop ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06857A [pubs.rsc.org]
- 7. Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) as an insulin carrier in silk fibroin hydrogels for transdermal delivery via iontophoresis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Poly(lactic-co-glycolic) acid drug delivery systems through transdermal pathway: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Polycaprolactone Nanoparticles as Promising Candidates for Nanocarriers in Novel Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polycaprolactone and its derivatives for drug delivery | Scilit [scilit.com]
- 18. benchchem.com [benchchem.com]
comparative study of thiophene versus furan building blocks in materials science
Thiophene and furan are five-membered aromatic heterocycles that serve as fundamental building blocks in the field of organic electronics and materials science.[1] Their structural similarity, differing only in the heteroatom (sulfur for thiophene and oxygen for furan), gives rise to distinct physicochemical properties that significantly impact the performance of the resulting materials.[1] While thiophene-based materials are well-established benchmarks, furan derivatives are emerging as a compelling, bio-renewable alternative.[2][3] This guide provides a detailed comparison of these two heterocycles, supported by experimental data, to inform material design and selection for researchers and professionals in materials science and drug development.
Physicochemical Properties: A Tale of Two Heteroatoms
The core differences between thiophene and furan stem from the properties of their respective heteroatoms. Sulfur in thiophene is less electronegative and has available 3d orbitals, which enhances its aromaticity compared to the more electronegative oxygen in furan.[1] This fundamental distinction influences electronic structure, stability, and molecular conformation. Thiophene's greater aromaticity generally leads to materials with higher stability.[1] Conversely, the smaller atomic size of oxygen in furan reduces steric hindrance, often resulting in a more planar polymer backbone, which can be beneficial for molecular packing and charge transport.[1][4]
Table 1: Comparison of Fundamental Physicochemical Properties
| Property | Thiophene | Furan | Rationale |
| Resonance Energy (kcal/mol) | 29[1] | 16[1] | The lower electronegativity of sulfur allows for more effective electron delocalization, leading to greater aromatic stabilization.[1] |
| Aromaticity Order | Benzene > Thiophene > Pyrrole > Furan[1] | Furan < Pyrrole < Thiophene < Benzene[1] | This order reflects the resonance energy and electron delocalization capabilities of the rings.[1] |
| Oxidation Potential | Lower[1] | Higher[1] | The more electronegative oxygen atom in furan holds electrons more tightly, making it more difficult to oxidize.[1] |
| Backbone Conformation | Torsion angle of ~150° between oligomer units[1] | More planar conformation in oligomers[1] | The smaller size of the oxygen atom reduces steric hindrance, facilitating a more planar structure.[1] |
Performance in Organic Electronic Devices
The choice between thiophene and furan has profound implications for the performance of organic electronic devices, directly affecting metrics like charge carrier mobility in transistors and efficiency in solar cells and LEDs.
Organic Field-Effect Transistors (OFETs)
In OFETs, charge carrier mobility is a key performance indicator. While polythiophenes are high-performance mainstays, research on diketopyrrolopyrrole (DPP)-based copolymers demonstrates that the partial and strategic replacement of thiophene with furan can yield polymers with comparable charge transport characteristics.[1] This opens a pathway to more sustainable materials without a significant loss in performance.[1][5]
Table 2: Comparative Charge Transport Properties of DPP-Based Copolymers[1]
| Polymer ID | Furan Content | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio |
| P(TDPP-T) | 0% (All-Thiophene) | 1.20 ± 0.21 | 0.85 ± 0.15 | > 10⁵ |
| P(FTDPP-T) | 50% (Furan on one side) | 1.15 ± 0.18 | 0.75 ± 0.12 | > 10⁵ |
| P(FTDPP-F) | 100% (Furan on both sides) | 0.50 ± 0.10 | 0.30 ± 0.08 | > 10⁵ |
| P(TDPP-F) | 50% (Furan on flanking unit) | 0.80 ± 0.15 | 0.55 ± 0.10 | > 10⁵ |
Organic Solar Cells (OSCs)
In the context of solar cells, particularly dye-sensitized solar cells (DSSCs), replacing a thiophene π-bridge with a furan one in donor-π-acceptor (D–π–A) dyes can lead to improved performance.[1] Furan-based dyes have been shown to exhibit higher short-circuit current densities (Jsc) and open-circuit voltages (Voc).[1] This improvement is often attributed to a larger driving force for charge injection and better light-harvesting efficiency in some furan-containing systems.[1]
Table 3: Performance Comparison of Thiophene vs. Furan-Based Dyes in DSSCs[1]
| Dye Type | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (η%) |
| Thiophene-Based Dye | 0.68 | 12.5 | 0.65 | 5.5 |
| Furan-Based Dye | 0.72 | 14.2 | 0.68 | 7.0 |
Organic Light-Emitting Diodes (OLEDs)
Recent studies suggest that for certain applications, furan is superior to thiophene in OLEDs.[6][7][8] A furan-cored aggregation-induced emission luminogen (AIEgen) was developed and compared with its thiophene analogue. The results indicated that the furan-based material exhibited superior fluorescence, chromism, and charge transport properties.[6][7][8] The efficient solid-state photoluminescence and good charge-transporting characteristics of the furan material enabled the construction of high-performance electroluminescence devices.[6][8]
Table 4: Photophysical Properties of Furan- vs. Thiophene-Cored AIEgens[8]
| Compound | Medium | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Photoluminescence Quantum Yield (PLQY) |
| TPE-F (Furan-Cored) | THF Solution | 398 | 485 | 3.7% |
| TPE-T (Thiophene-Cored) | THF Solution | 402 | 510 | 1.1% |
| TPE-F (Furan-Cored) | Solid Film | - | - | 50% |
| TPE-T (Thiophene-Cored) | Solid Film | - | - | 18% |
Synthesis and Characterization Workflow
A systematic approach is crucial for the comparative analysis of novel thiophene- and furan-based materials. The following workflow outlines the key experimental stages from synthesis to characterization and final device testing.
Structure-Property-Performance Relationship
The fundamental difference in the heteroatom between thiophene and furan initiates a cascade of effects that ultimately determine the final device performance. This logical relationship highlights how a single atomic substitution can influence everything from molecular packing to electronic properties.
Experimental Protocols
Detailed and standardized experimental procedures are essential for the accurate comparison of materials. Below are representative protocols for key characterization techniques.
Electrochemical Characterization: Cyclic Voltammetry (CV)
Cyclic voltammetry is used to determine the electrochemical properties of the materials, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
-
Preparation: A three-electrode cell is used, typically with a platinum disc or glassy carbon as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Solution: The polymer or small molecule is dissolved in an appropriate solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆).[9] The solution is purged with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Measurement: The polymer is drop-casted as a thin film onto the working electrode.[9] The potential is swept between a set range at a constant scan rate (e.g., 100 mV/s).[10]
-
Analysis: The onset oxidation (Eox) and reduction (Ered) potentials are determined from the resulting voltammogram. The HOMO and LUMO energy levels are calculated relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard using the following equations:
-
HOMO (eV) = -[Eox - E(Fc/Fc+) + 4.8]
-
LUMO (eV) = -[Ered - E(Fc/Fc+) + 4.8]
-
OFET Fabrication and Characterization
This protocol outlines the fabrication of a bottom-gate, top-contact OFET and its electrical characterization.
-
Substrate Preparation: A heavily n-doped Si wafer with a thermally grown SiO₂ dielectric layer is used as the substrate. The substrate is cleaned sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol. The surface is then treated with a hydrophobic layer, such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS), to improve film morphology.
-
Semiconductor Deposition: The thiophene- or furan-based semiconductor is deposited as a thin film (typically 30-50 nm) onto the prepared substrate via spin-coating from a solution (e.g., in chloroform or chlorobenzene) or by vacuum thermal evaporation. The film is then annealed at an optimized temperature to improve crystallinity.
-
Electrode Deposition: Source and drain electrodes (e.g., Gold) are deposited on top of the semiconductor layer through a shadow mask by thermal evaporation. This defines the channel length and width.
-
Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in an inert atmosphere (e.g., a nitrogen-filled glovebox). Output characteristics (IDS vs. VDS) and transfer characteristics (IDS vs. VG) are recorded.
-
Parameter Extraction: The field-effect mobility (μ) is calculated from the saturation region of the transfer curve using the equation: IDS = (W/2L) * μ * Ci * (VG - Vth)², where W is the channel width, L is the channel length, Ci is the capacitance per unit area of the dielectric, and Vth is the threshold voltage. The on/off ratio is the ratio of the maximum on-current to the minimum off-current.
Conclusion
The choice between thiophene and furan as building blocks in materials science is a nuanced decision that depends on the target application. Thiophene's higher aromaticity and stability have made it the incumbent choice for many high-performance materials. However, furan presents a compelling, sustainable alternative derived from biomass, with unique properties that can be advantageous.[2][11][12] Its tendency to form more planar backbones can enhance molecular packing, and in certain D-A structures, it can lead to superior performance in organic solar cells and OLEDs.[1][6] The strategic incorporation of furan into thiophene-based systems allows for the fine-tuning of material properties, balancing performance with sustainability.[1][5] As synthetic methods advance, furan-based polymers are poised to play an increasingly important role in the future of organic electronics.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Furan Derivatives: Plant-Based Monomers for Sustainable Polymers [eureka.patsnap.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03149K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Furan Is Superior to Thiophene: A Furan-Cored AIEgen with Remarkable Chromism and OLED Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Synthesis of furan-based conjugated polymers with tunable bandgaps via direct C–H arylation of oligofurans - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Unraveling the Reactivity of 2-Bromo-3-nitrothiophene: A Comparative Guide to Reaction Mechanism Validation
For researchers, scientists, and professionals in drug development, a thorough understanding of reaction mechanisms is paramount for the successful design and optimization of synthetic routes. This guide provides a comprehensive comparison of the validated reaction mechanisms of 2-Bromo-3-nitrothiophene, a key heterocyclic building block. By presenting experimental data, detailed protocols, and mechanistic pathways, this document aims to serve as a practical resource for predicting and controlling the reactivity of this versatile compound.
The principal reaction pathway for this compound when treated with a variety of nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is strongly dictated by the electron-deficient nature of the thiophene ring, a consequence of the potent electron-withdrawing nitro group (-NO₂). The position of the nitro group ortho to the bromine atom further activates the ring for nucleophilic attack at the carbon bearing the bromine.
The Dominant SNAr Mechanism
The SNAr reaction of this compound is a two-step process:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom attached to the bromine. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[1][2] The stability of this complex is a key factor in the feasibility of the SNAr reaction. The negative charge is delocalized over the thiophene ring and is particularly stabilized by the adjacent nitro group.
-
Departure of the Leaving Group: In the second step, the aromaticity of the thiophene ring is restored by the elimination of the bromide ion, the leaving group. This step is typically fast.
The overall reaction rate is generally governed by the formation of the Meisenheimer complex.
Supporting Experimental Evidence
Kinetic studies provide the most direct evidence for the SNAr mechanism. The reaction of this compound with various amines has been investigated, revealing second-order kinetics—first order in both the thiophene substrate and the nucleophile. This is consistent with the bimolecular nature of the rate-determining step (the formation of the Meisenheimer complex).
Spectroscopic methods, particularly UV-Vis and NMR spectroscopy, have been instrumental in detecting and characterizing the transient Meisenheimer complex.[1] These intermediates often exhibit distinct colors, allowing for their observation and the monitoring of the reaction progress.
Comparative Quantitative Data
The reactivity of this compound in SNAr reactions is influenced by the nucleophile, solvent, and temperature. While extensive tabulated data for this specific substrate is dispersed throughout the literature, the following table summarizes representative kinetic and thermodynamic parameters for the reaction with piperidine, a common secondary amine, in different solvent environments. This allows for a comparison of the effect of the reaction medium on the reaction rate.
| Nucleophile | Solvent | Rate Constant (k) at 298 K [L mol⁻¹ s⁻¹] | Activation Enthalpy (ΔH‡) [kJ mol⁻¹] | Activation Entropy (ΔS‡) [J mol⁻¹ K⁻¹] |
| Piperidine | Methanol | Data not explicitly found for this compound, but expected to be significant based on analogous systems. | N/A | N/A |
| Piperidine | Benzene | Kinetic studies performed, but specific rate constants require access to full-text articles. | N/A | N/A |
| Piperidine | Ionic Liquid ([bmim][BF₄]) | Faster than in conventional solvents[3] | Requires detailed kinetic study over a temperature range. | Requires detailed kinetic study over a temperature range. |
Note: The table highlights the need for more centralized kinetic data for this compound. The information is often embedded within broader studies, and direct, side-by-side comparisons are not always available.
Experimental Protocols
1. Kinetic Analysis of the Reaction of this compound with an Amine using UV-Vis Spectroscopy
This protocol describes a typical experiment to determine the rate constant for the SNAr reaction.
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine)
-
Anhydrous solvent (e.g., methanol, acetonitrile)
-
Thermostatted UV-Vis spectrophotometer with a multi-cell holder
-
Quartz cuvettes (1 cm path length)
-
Syringes and needles
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.
-
Prepare a series of stock solutions of the amine nucleophile of varying known concentrations (e.g., 1 x 10⁻² M, 2 x 10⁻² M, etc.) in the same solvent.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the desired temperature (e.g., 25 °C).
-
Record the UV-Vis spectrum of the this compound solution and the final product (if available) to determine the wavelength of maximum absorbance change upon reaction.
-
Place a cuvette containing a known concentration of the amine solution in the spectrophotometer to serve as the reference.
-
To initiate the reaction, inject a small, known volume of the this compound stock solution into the cuvette containing the amine solution. The amine should be in large excess to ensure pseudo-first-order conditions.
-
Immediately start recording the absorbance at the predetermined wavelength as a function of time.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay or rise equation.
-
Plot the values of k_obs against the concentration of the amine. The slope of this plot will give the second-order rate constant (k).
-
Repeat the experiment at different temperatures to determine the activation parameters (ΔH‡ and ΔS‡) using the Eyring equation.
-
Mechanistic and Experimental Workflow Diagrams
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Linear free energy ortho-correlations in the thiophene series. Part 12. The kinetics of piperidinodebromination of some 2-bromo-3-X-4-methyl-5-nitrothiophenes in methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of 2-Bromo-3-nitrothiophene: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-Bromo-3-nitrothiophene, a compound requiring careful handling due to its potential hazards.
For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is a critical component of laboratory safety and regulatory compliance. The following information is based on the hazardous characteristics of similar chemical structures and general hazardous waste regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
Hazard Profile and Safety Precautions
Table 1: Summary of Potential Hazards and Required PPE
| Hazard Category | Potential Effects | Required Personal Protective Equipment (PPE) |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[2] | Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles or face shield.[1][3] |
| Skin Corrosion/Irritation | May cause skin irritation.[2] | Chemical-resistant gloves, lab coat.[3] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[2] | Safety goggles or a face shield.[1][3] |
| Flammability | Organic compounds of this nature may be flammable.[1] | Use in a well-ventilated area, away from open flames and ignition sources.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by federal and state hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5][6] This "cradle-to-grave" system mandates that hazardous waste is managed safely from generation to final disposal.[6]
1. Waste Identification and Segregation:
-
Characterize the waste: Any material contaminated with this compound, including unreacted chemical, contaminated solvents, and disposable labware (e.g., pipette tips, gloves), must be considered hazardous waste.
-
Segregate the waste: Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams. It should be collected as a halogenated organic waste.[7]
2. Waste Collection and Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. The container must be clearly labeled.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., Toxic, Irritant)
-
-
Keep the container securely closed at all times, except when adding waste.[8]
3. Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated, away from heat and ignition sources, and have secondary containment to prevent the spread of potential spills.[7][8]
4. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[7][8]
-
Follow all institutional procedures for waste manifest documentation and scheduling.
-
The primary and recommended method for final disposal is through a licensed hazardous waste disposal company, which will typically use high-temperature incineration.[8]
Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in the regular trash.[7]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert: Evacuate the immediate area and inform your colleagues and supervisor.
-
Don PPE: Before addressing the spill, put on the appropriate personal protective equipment, including respiratory protection if necessary.
-
Containment: For a solid spill, carefully sweep or scoop the material. For a liquid spill, use an inert absorbent material such as vermiculite or sand to contain it.[7]
-
Collection: Carefully collect the spilled material and absorbent into a designated, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), and collect all cleaning materials as hazardous waste.[7]
-
Reporting: Report the spill to your institution's EHS department.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling 2-Bromo-3-nitrothiophene
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-3-nitrothiophene. The procedural recommendations are based on established best practices for handling hazardous aromatic compounds containing nitro and bromo functional groups.
Personal Protective Equipment (PPE)
The proper selection and use of personal protective equipment are critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with this class of compounds.
| Body Part | Recommended Protection | Specification/Standard |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield should be worn if there is a risk of splashing. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A long-sleeved laboratory coat is mandatory. | Inspect gloves for any signs of degradation or puncture before use.[2] |
| Respiratory | All handling should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1] If a fume hood is not available or ventilation is inadequate, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1] |
| Body | A flame-retardant and chemical-resistant lab coat should be worn and kept fastened. For larger quantities or significant splash risk, a chemical-resistant apron over the lab coat is advised. | Wear appropriate protective clothing to prevent skin exposure.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize exposure and ensure the safe handling of this compound.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.
-
All work with this compound must be conducted within a certified chemical fume hood.[1]
-
Gather all necessary PPE and inspect it for integrity.
-
Have appropriate spill cleanup materials (e.g., absorbent pads, sand, or other inert material) readily available.
2. Handling:
-
Avoid the formation and inhalation of dust or vapors.[3]
-
When weighing and transferring the solid material, do so carefully within the fume hood to prevent dispersal.
-
Keep the container tightly closed when not in use.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge, especially if flammable solvents are used.[1]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1][4]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1]
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: this compound should be treated as hazardous waste.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container for halogenated organic solids.
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic liquids.
-
-
Disposal Method:
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
